Ropivacaine mesylate
Description
Properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.CH4O3S/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;1-5(2,3)4/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H3,(H,2,3,4)/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTSIOMXZOPKAF-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854056-07-8 | |
| Record name | Ropivacaine mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854056078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ROPIVACAINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJO2D2C5RI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ropivacaine Mesylate: A Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of ropivacaine mesylate, a long-acting amide local anesthetic. Ropivacaine is distinguished by its clinical profile, which includes a potent sensory blockade with less pronounced motor effects and a greater margin of safety, particularly concerning cardiotoxicity, compared to its structural analog, bupivacaine.[1][2][3] This guide elucidates the primary molecular interactions, secondary contributing mechanisms, and the pharmacokinetic properties that define its therapeutic and toxicological profile.
Primary Mechanism: State-Dependent Blockade of Voltage-Gated Sodium Channels
The principal mechanism of action for ropivacaine, like other local anesthetics, is the reversible blockade of nerve impulse conduction by inhibiting voltage-gated sodium channels (Nav channels) in the neuronal cell membrane.[1][3][4] By binding to a specific receptor site within the channel, ropivacaine prevents the large, transient influx of sodium ions that is necessary for the generation and propagation of an action potential.[5][6]
Ropivacaine exhibits a state-dependent and use-dependent (phasic) blockade, meaning its affinity for the sodium channel is significantly higher when the channel is in the open or inactivated state compared to the resting state.[7][8][9] This property makes its blocking effect more pronounced in rapidly firing neurons, such as those transmitting nociceptive (pain) signals. The drug, in its cationic form, is believed to access its binding site from the intracellular side of the membrane after the channel has opened.[4][10]
Studies comparing ropivacaine and bupivacaine on human cardiac sodium channels (SCN5A) reveal subtle but significant differences in potency that may account for ropivacaine's improved safety profile. Bupivacaine is more potent in blocking the open state, while both drugs show similar high affinity for the inactivated state.[8]
| Parameter | Drug | IC₅₀ (μM) | Channel Subtype | Reference |
| Open-Channel Block | Ropivacaine | 322.2 ± 29.9 | SCN5A | [8] |
| Bupivacaine | 69.5 ± 8.2 | SCN5A | [8] | |
| Inactivated-State Block | Ropivacaine | 2.73 ± 0.27 | SCN5A | [8] |
| Bupivacaine | 2.18 ± 0.16 | SCN5A | [8] |
The data presented in Table 1 were obtained using the whole-cell patch-clamp technique to measure sodium currents.[8]
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected to express the human cardiac sodium channel α-subunit (SCN5A).[8]
-
Recording Configuration: The outside-out patch-clamp configuration was utilized.[8]
-
Solutions: The intracellular (pipette) solution and extracellular (bath) solution are formulated to isolate sodium currents. The bath solution contains the local anesthetic at various concentrations.
-
Voltage Protocols:
-
Open-Channel Block: Cells are held at a negative potential (e.g., -120 mV) and then subjected to a series of short depolarizing pulses (e.g., to -20 mV) to open the channels. The peak current is measured before and after drug application.[8]
-
Inactivated-State Block: A conditioning prepulse to a depolarizing potential (e.g., -70 mV) is applied to move channels into the inactivated state before a test pulse is used to measure the remaining available current. The affinity for the inactivated state is determined by analyzing the shift in the steady-state inactivation curve.[8]
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration. The IC₅₀ value is calculated by fitting these curves with the Hill equation.
Secondary and Contributing Mechanisms
While Nav channel blockade is the primary mechanism, other interactions contribute to ropivacaine's overall pharmacological profile.
Ropivacaine causes a dose-dependent inhibition of potassium channels, an action that can potentiate its primary anesthetic effect by delaying nerve repolarization.[1] Specifically, ropivacaine has been shown to inhibit two-pore domain potassium (K2P) channels like TREK-1.[11]
| Parameter | Drug | IC₅₀ (μM) | Channel Subtype | Reference |
| K+ Channel Block | Ropivacaine | 402.7 | TREK-1 (K2P) | [11] |
Beyond ion channels, local anesthetics can interact with intracellular signaling cascades. Ropivacaine has been shown to inhibit G protein-coupled receptor signaling in a stereoselective and noncompetitive manner.[12] This effect is mediated by interference with the function of the Gαq protein subunit, which is crucial for activating downstream effectors like phospholipase C (PLC).[12][13]
The lipophilicity of a local anesthetic is correlated with its potency. Ropivacaine interacts with the lipid bilayer of the cell membrane, causing an increase in membrane fluidity.[14][15] This perturbation of the membrane environment is thought to contribute to the conformational changes in ion channels that lead to their blockade. Compared to bupivacaine, ropivacaine is less lipophilic, which is associated with its reduced potential for toxicity and a lower propensity to penetrate large, myelinated motor fibers.[1][3][16]
-
Experimental Protocol: Fluorescence Polarization: The membrane-fluidizing effect is often measured using fluorescence polarization. Liposomes are prepared with phospholipids and cholesterol. A fluorescent probe (e.g., DPH) is incorporated into the lipid bilayer. The addition of ropivacaine disrupts lipid packing, allowing the probe to rotate more freely, which results in a measurable decrease in fluorescence polarization, indicating increased membrane fluidity.[14][15]
Pharmacokinetics and Metabolism
The clinical effects of ropivacaine are governed by its pharmacokinetic properties, which are dose-proportional for doses up to 80 mg.[1]
| Parameter | Value | Notes | References |
| Volume of Distribution (Vd) | 41 ± 7 L | After IV infusion | [5][7] |
| Plasma Protein Binding | ~94% | Primarily to α1-acid glycoprotein | [5][7] |
| Total Plasma Clearance | 387 ± 107 mL/min | After IV infusion | [5][17] |
| Terminal Half-life (t½) | 1.8 ± 0.7 h | After IV administration | [5][7] |
| 4.2 ± 1.0 h | After epidural administration | [5][7] |
Ropivacaine undergoes extensive metabolism in the liver. The primary metabolic pathways are aromatic hydroxylation by the cytochrome P450 enzyme CYP1A2 and N-dealkylation by CYP3A4.[5][7]
Structure-Activity and Safety Profile
Ropivacaine is the pure S-(-)-enantiomer of propivacaine.[1] This stereospecificity, combined with its lower lipophilicity compared to bupivacaine, is a critical determinant of its favorable safety profile.[1][16] The R-(+)-enantiomers of local anesthetics generally exhibit a higher affinity for cardiac sodium channels and are associated with greater cardiotoxicity.[1] The reduced lipophilicity of ropivacaine leads to less partitioning into the central nervous system and myocardial tissue, thereby raising the threshold for toxic events.[1][2]
Conclusion
The mechanism of action of this compound is multifaceted. Its primary therapeutic effect stems from a potent, state-dependent blockade of voltage-gated sodium channels in nerve fibers. This core mechanism is complemented by interactions with potassium channels, GPCR signaling pathways, and the neuronal lipid membrane. The specific stereochemistry (S-enantiomer) and physicochemical properties (lower lipophilicity) of ropivacaine synergistically contribute to its clinical profile, which is characterized by effective, long-lasting analgesia with a reduced risk of motor blockade and systemic toxicity compared to older, more lipophilic local anesthetics. A thorough understanding of these molecular and cellular interactions is paramount for the rational application of ropivacaine in clinical practice and for the development of future anesthetic agents with improved efficacy and safety.
References
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Ropivacaine: A review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A local anesthetic, ropivacaine, suppresses activated microglia via a nerve growth factor-dependent mechanism and astrocytes via a nerve growth factor-independent mechanism in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction of Local Anesthetics with Biomembranes Consisting of Phospholipids and Cholesterol: Mechanistic and Clinical Implications for Anesthetic and Cardiotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Membrane effects of ropivacaine compared with those of bupivacaine and mepivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Ropivacaine Mesylate: A Comprehensive Technical Guide on Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ropivacaine, a long-acting amide local anesthetic, is a cornerstone of regional anesthesia and pain management. This technical guide provides an in-depth exploration of the synthesis of ropivacaine mesylate, its fundamental chemical properties, and its mechanism of action. Detailed experimental protocols for a common synthetic route and analytical validation are presented, supplemented by quantitative data organized for clarity. Visual diagrams of the synthetic pathway and the established signaling cascade are included to facilitate a deeper understanding of this clinically significant molecule.
Chemical Properties
Ropivacaine is the (S)-enantiomer of 1-propyl-2',6'-pipecoloxylidide. It is a white crystalline powder.[1] The mesylate salt is formed by the reaction of ropivacaine base with methanesulfonic acid. Key chemical and physical properties are summarized in the tables below.
Table 1: Physicochemical Properties of Ropivacaine and its Salts
| Property | Ropivacaine Base | Ropivacaine Hydrochloride | Ropivacaine Hydrochloride Monohydrate | This compound |
| CAS Number | 84057-95-4[2] | 98717-15-8[3] | 132112-35-7[3] | 854056-07-8[4] |
| Molecular Formula | C₁₇H₂₆N₂O[2] | C₁₇H₂₆N₂O・HCl[3] | C₁₇H₂₆N₂O・HCl・H₂O | C₁₈H₃₀N₂O₄S[4] |
| Molecular Weight | 274.40 g/mol [2] | 310.86 g/mol [3] | 328.89 g/mol [5] | 370.51 g/mol [4] |
| Melting Point | 144-146 °C[2] | 260-262 °C[3] | 269.5-270.6 °C[6] | Not explicitly found |
| pKa | 8.16[3] | 8.07 (in 0.1 M KCl)[7] | 8.1 (at 25°C) | Not explicitly found |
| Solubility in Water | Not explicitly found | 53.8 mg/mL at 25°C[7] | ~50 mg/mL[1] | 250 mg/mL[4] |
| Optical Rotation | [α]D²⁵ -82.0° (c=2 in methanol)[3] | [α]D²⁵ -6.6° (c=2 in water)[3] | [α]D²⁰ -7.28° (c=2 in water)[3] | Not explicitly found |
Table 2: Chromatographic and Pharmacokinetic Properties
| Parameter | Value |
| LogP (Octanol/Water Partition Coefficient) | 2.9[8] |
| Distribution Ratio (n-octanol/phosphate buffer pH 7.4) | 14:1[7] |
| Protein Binding | 94% (primarily to α1-acid glycoprotein)[9] |
| Volume of Distribution (Steady State) | 41 ± 7 L[9] |
| Terminal Half-Life (Intravenous) | 1.8 ± 0.7 hours[8] |
| Terminal Half-Life (Epidural) | 4.2 ± 1.0 hours[10] |
Synthesis of Ropivacaine
The synthesis of ropivacaine typically starts from (S)-pipecolic acid. A common route involves the formation of an amide bond with 2,6-dimethylaniline, followed by N-alkylation with a propyl group.[11][12] An alternative approach involves the use of ultrasound irradiation to accelerate the reaction and improve yields.[13][14]
Caption: Synthetic pathway of this compound.
Experimental Protocol: Synthesis of Ropivacaine Base
This protocol is adapted from established synthetic methods.[11][12]
Step 1: Synthesis of (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide (Intermediate 1)
-
To a solution of (S)-pipecolic acid (100.00 g, 0.77 mol) in methylene chloride (800 mL), add propionaldehyde (104.32 g, 2.32 mol).
-
Replace the air in the reaction flask with nitrogen.
-
Add sodium cyanoborohydride (111.90 g, 2.30 mol) and stir the reaction mixture at 35°C for 10 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (500 mL).
-
Separate the organic phase and extract the aqueous phase with methylene chloride (2 x 500 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure at 40-45°C to obtain Intermediate 1. The reported yield is approximately 94.3%.[11]
Step 2: Acyl Chloride Formation
-
To a solution of Intermediate 1 (100.00 g, 0.58 mol) in methylene chloride (600 mL) and N,N-dimethylformamide (2 mL), cool the mixture to 5°C in an ice water bath.
-
Slowly add thionyl chloride (76.42 g, 0.64 mol) while maintaining the internal temperature at or below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction to reflux at 40°C for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove methylene chloride and excess thionyl chloride, yielding the intermediate acyl chloride, which is used directly in the next step.[11]
Step 3: Amidation to form Ropivacaine Base
-
To the flask containing the intermediate acyl chloride from the previous step, add N,N-dimethylformamide (500 mL) and potassium hydroxide (81.92 g, 1.46 mol).
-
Stir the mixture at room temperature for 1 hour.
-
Add 2,6-dimethylaniline (84.92 g, 0.70 mol) dropwise.
-
Heat the reaction to 45°C for 2 hours.
-
After the reaction is complete, cool to room temperature and pour the reaction mixture into 1200 mL of ice water to precipitate a white solid.
-
Stir for 1 hour, then collect the solid by filtration.
-
Wash the filter cake with 800 mL of water, and dry at 60°C for 10 hours to obtain ropivacaine base. The reported yield is approximately 92.4%.[11]
Step 4: Formation of this compound
The formation of the mesylate salt is achieved by reacting the ropivacaine base with methanesulfonic acid in a suitable solvent, followed by crystallization. The specific conditions can be optimized based on the desired crystal form and purity.
Table 3: Summary of Synthetic Yields
| Reaction Step | Product | Reported Yield |
| N-propylation of (S)-pipecolic acid | Intermediate 1 | 94.3%[11] |
| Amidation with 2,6-dimethylaniline | Ropivacaine Base | 92.4%[11] |
Mechanism of Action
Ropivacaine is a local anesthetic that reversibly blocks nerve impulse conduction.[10] Its primary mechanism of action is the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[15] By binding to the intracellular portion of these channels, ropivacaine stabilizes them in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of action potentials.[9][15] This blockade of nerve impulses results in a loss of sensation in the area supplied by the affected nerves.
Ropivacaine exhibits a degree of differential blockade, with a greater effect on sensory nerve fibers (Aδ and C fibers) than on motor nerve fibers (Aβ fibers).[10] This is attributed to its lower lipophilicity compared to other local anesthetics like bupivacaine, which reduces its penetration into larger, myelinated motor neurons.[10]
Recent research suggests that ropivacaine may also have anti-inflammatory effects through the inhibition of the TRAF2/PI3K/Akt/NF-κB signaling pathway.[16] This pathway is involved in the production of pro-inflammatory cytokines, and its suppression by ropivacaine may contribute to its analgesic efficacy, particularly in the context of neuropathic pain.[16]
Caption: Signaling pathways of Ropivacaine's action.
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of ropivacaine and its metabolites in biological matrices.[17] A validated reverse-phase HPLC (RP-HPLC) method with UV detection is a common approach.[18][19]
Experimental Protocol: RP-HPLC for Ropivacaine Quantification
This protocol is based on a validated method for the analysis of ropivacaine in bulk and tablet dosage forms.[18]
Chromatographic Conditions:
-
Column: ODS C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Acetonitrile:Methanol:Water (40:30:30 v/v) with 0.1% Triethylamine
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 270 nm
-
Elution: Isocratic
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 50 mg of ropivacaine API and transfer it to a 50 mL volumetric flask.
-
Add a few mL of methanol to dissolve the sample and sonicate to degas.
-
Make up the volume to 50 mL with the diluent (mobile phase).
Preparation of Working Standard Solution (100 µg/mL):
-
Pipette 2 mL of the standard stock solution into a 20 mL volumetric flask.
-
Make up the volume with the diluent.
Sample Preparation (from injection):
-
Take 1 mL of the ropivacaine injection sample and transfer it to a 20 mL volumetric flask.
-
Add a few mL of methanol and sonicate until completely dissolved.
-
Make up the volume with the diluent.
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of ropivacaine in the sample.
Table 4: Validation Parameters for a Representative RP-HPLC Method
| Parameter | Criteria | Result |
| Specificity | No interference at the retention time of the drug peak | No interference observed |
| System Suitability (%RSD of peak areas) | ≤ 2.0% | 0.1% |
| Accuracy (% recovery) | Within 5.0% of the expected result | 99.1% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | 1.0% |
| Linearity (R²) | > 0.99 | 0.9999 |
| Y-Intercept | ≤ 5.0% of the response at the nominal concentration | 1.2% |
Data adapted from a validated RP-HPLC method.[19]
Caption: Experimental workflow for HPLC analysis.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and chemical properties of this compound. The detailed synthetic protocols, tabulated quantitative data, and visual diagrams of the synthetic pathway and mechanism of action serve as a valuable resource for researchers and professionals in the field of drug development and anesthesia. The presented information underscores the well-characterized nature of ropivacaine and provides a solid foundation for further research and application.
References
- 1. fresenius-kabi.com [fresenius-kabi.com]
- 2. Ropivacaine | 84057-95-4 [chemicalbook.com]
- 3. Ropivacaine [drugfuture.com]
- 4. This compound | 854056-07-8 [chemicalbook.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. moehs.com [moehs.com]
- 7. Ropivacaine HydrochlorideInjection USP, 0.5% (5 mg/mL) [dailymed.nlm.nih.gov]
- 8. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]
- 12. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
- 13. [PDF] An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. What is this compound used for? [synapse.patsnap.com]
- 16. Ropivacaine mitigates neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies | MDPI [mdpi.com]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. arlok.com [arlok.com]
The Genesis of a Safer Local Anesthetic: A Technical Chronicle of Ropivacaine's Discovery and Development
For Immediate Release
A deep dive into the scientific journey of ropivacaine, a long-acting amide local anesthetic, reveals a targeted effort to enhance patient safety without compromising efficacy. Developed in the wake of concerns over the cardiotoxicity associated with bupivacaine, ropivacaine's story is one of meticulous chemical design, rigorous preclinical and clinical evaluation, and a commitment to improving the therapeutic index of regional anesthesia. This technical guide illuminates the key milestones, experimental underpinnings, and pharmacological profile of ropivacaine for researchers, scientists, and drug development professionals.
The impetus for a New Local Anesthetic: Addressing Bupivacaine's Cardiotoxicity
The development of ropivacaine was a direct response to reports of severe cardiac events, including arrests, linked to the clinical use of bupivacaine, particularly in pregnant women.[1] Bupivacaine, a potent and long-acting local anesthetic synthesized in 1957 and introduced clinically in 1965, saw its use restricted following accumulating evidence of its central nervous system (CNS) and cardiovascular (CV) toxicity.[2][3] This created a clear clinical need for a safer alternative with a similar duration of action.
From Racemate to a Pure Enantiomer: The Chemical Design of Ropivacaine
The journey to ropivacaine began with the exploration of optically active isomers within the mepivacaine family of local anesthetics.[3][4] Ropivacaine, chemically (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, was synthesized as a pure S-(-)-enantiomer.[3][5] This stereospecific design was a critical step in reducing toxicity, as the R-(+)-enantiomers of local anesthetics were found to have a greater affinity for cardiac sodium channels, contributing to their cardiotoxic effects.[6] Ropivacaine was first synthesized in the late 1970s and early 1980s and was introduced to the market in 1996 by AstraZeneca under the brand name Naropin.[1][4]
Physicochemical Properties: A Key to its Pharmacological Profile
Ropivacaine's distinct pharmacological properties are rooted in its physicochemical characteristics, particularly its lower lipophilicity compared to bupivacaine. This reduced lipid solubility is a key factor in its lower toxicity and potency.[7]
| Property | Ropivacaine | Bupivacaine | Levobupivacaine | Reference(s) |
| Molecular Weight ( g/mol ) | 274.41 | 288.43 | 288.43 | [5][7] |
| pKa | 8.1 | 8.1 | 8.1 | [5][7] |
| Lipid Solubility (Partition Coefficient) | 2.8 - 2.9 | 10 - 30 | 30 | [5][7] |
| Protein Binding (%) | 94 | 95 | 95 | [5][7] |
Table 1: Physicochemical Properties of Ropivacaine and Comparators.
Mechanism of Action: Beyond Sodium Channel Blockade
Like other local anesthetics, ropivacaine's primary mechanism of action is the reversible blockade of voltage-gated sodium channels in nerve fibers.[7] By binding to the intracellular portion of the sodium channel, ropivacaine prevents the influx of sodium ions, thereby inhibiting the depolarization of the nerve membrane and blocking the propagation of action potentials.[8] This action is responsible for its anesthetic and analgesic effects.
Recent research has unveiled a novel aspect of ropivacaine's mechanism, particularly in the context of neuropathic pain. Studies have shown that ropivacaine can mitigate neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway.[9][10] This anti-inflammatory action, which involves the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, suggests a broader therapeutic potential for ropivacaine beyond simple nerve blockade.[9]
Preclinical and Clinical Evaluation: Quantifying Efficacy and Safety
Extensive preclinical and clinical studies have been conducted to characterize the potency and toxicity of ropivacaine, often in direct comparison with bupivacaine.
Potency (ED50)
The median effective dose (ED50) is a measure of a drug's potency. For ropivacaine, the ED50 for motor block in spinal anesthesia has been shown to decrease with age.
| Age Group (years) | Ropivacaine ED50 for Motor Block (mg) [95% CI] |
| 20-30 | 20.96 [19.83-22.16] |
| 31-40 | 19.05 [18.43-19.70] |
| 41-50 | 17.91 [17.10-18.76] |
| 51-60 | 17.91 [16.49-19.44] |
| 61-70 | 16.11 [14.50-17.90] |
| 71-80 | 15.75 [13.98-17.73] |
Table 2: ED50 of Intrathecal Ropivacaine for Motor Block by Age Group. [9]
In geriatric patients undergoing hip replacement, the ED50 of 0.5% hypobaric ropivacaine for unilateral spinal anesthesia was found to be 6.43 mg (95% CI 6.47–6.39 mg).
Toxicity (LD50 and Cardiotoxic Dose)
Animal studies have consistently demonstrated a wider safety margin for ropivacaine compared to bupivacaine.
| Animal Model | Parameter | Ropivacaine | Bupivacaine | Reference(s) |
| Infant Rats | LD50 (mg/kg) | 155 | 92 | [11] |
| Adult Rats | LD50 (mg/kg) | 54 | 30 | [11] |
| Dogs | Cardiotoxic Dosage (mg) | 205.00 ± 5.47 | 121.83 ± 2.22 | [4] |
Table 3: Comparative Toxicity of Ropivacaine and Bupivacaine in Animal Models.
In human volunteers, subjects tolerated a 25% higher dose of ropivacaine than bupivacaine before experiencing mild CNS symptoms.[12]
Experimental Protocols: A Glimpse into the Laboratory
The development and evaluation of ropivacaine relied on a variety of established and novel experimental protocols.
In Vitro Electrophysiology: Patch-Clamp Technique
-
Objective: To investigate the effects of local anesthetics on ion channel function.
-
Methodology:
-
Human embryonic kidney (HEK-293) cells are stably transfected with the gene encoding the human cardiac sodium channel (SCN5A).
-
The patch-clamp technique in the outside-out configuration is used to record sodium currents.
-
Cells are perfused with solutions containing varying concentrations of ropivacaine or bupivacaine.
-
Electrophysiological parameters, such as open-channel block, voltage-dependency of channel activation and inactivation, and recovery from block, are measured and compared.[8]
-
In Vivo Toxicity and Efficacy Testing in Animal Models
-
Objective: To determine the systemic toxicity and local anesthetic efficacy of ropivacaine.
-
Methodology (General):
-
Animal Model: Wistar rats, dogs, or sheep are commonly used.[4][11][13]
-
Anesthesia: Animals may be anesthetized (e.g., with thiopental) or conscious, depending on the study's endpoint.[14]
-
Drug Administration: Ropivacaine or a comparator is administered intravenously or via a specific nerve block (e.g., sciatic nerve block).[11][14]
-
Monitoring:
-
Toxicity: Electrocardiogram (ECG), electroencephalogram (EEG), and invasive arterial blood pressure are continuously monitored to detect toxic events such as QRS modification, dysrhythmia, seizures, and hypotension.[14]
-
Efficacy: Nociceptive, proprioceptive, and motor blockade are assessed using methods like the von Frey filament test for mechanical sensitivity.[11]
-
-
Data Analysis: Doses required to induce toxic effects (e.g., LD50) and the duration of nerve blockade are calculated and compared between groups.
-
Determination of ED50: The Up-and-Down Sequential Allocation Method
-
Objective: To determine the median effective dose (ED50) of a drug for a specific clinical effect.
-
Methodology (Dixon's Up-and-Down Method):
-
A starting dose of the drug is administered to the first subject.
-
The response is assessed as either effective or ineffective based on a predefined criterion (e.g., successful motor block).
-
The dose for the next subject is adjusted based on the previous subject's response: decreased if the response was effective, and increased if it was ineffective.
-
This sequential process continues for a predetermined number of subjects.
-
The ED50 is then calculated from the sequence of effective and ineffective responses.[3][9]
-
The Developmental Workflow: From Concept to Clinic
The development of a new local anesthetic like ropivacaine follows a structured and rigorous pathway.
References
- 1. jvsmedicscorner.com [jvsmedicscorner.com]
- 2. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ED50 and ED95 of 0.5% Ropivacaine in Adductor Canal Block to Produce Quadriceps Weakness: A Dose-Finding Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjanaesthesiolreanim.org [turkjanaesthesiolreanim.org]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. droracle.ai [droracle.ai]
- 7. ojs.pum.edu.pl [ojs.pum.edu.pl]
- 8. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the median effective dose (ED50) of spinal plain ropivacaine for motor block in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ropivacaine mitigates neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciatic nerve blockade in infant, adolescent, and adult rats: a comparison of ropivacaine with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jvsmedicscorner.com [jvsmedicscorner.com]
- 13. Direct cardiac effects of intracoronary bupivacaine, levobupivacaine and ropivacaine in the sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The comparative toxicity of ropivacaine and bupivacaine at equipotent doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ropivacaine Mesylate: An In-depth Technical Guide to In Vivo Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropivacaine, a long-acting amide local anesthetic, is distinguished by its clinical use as a pure S-(-)-enantiomer, a characteristic that contributes to its favorable safety profile, particularly concerning cardiotoxicity, when compared to its racemic counterpart, bupivacaine.[1][2] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of ropivacaine mesylate, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Pharmacokinetics
The systemic effects and potential toxicity of ropivacaine are directly related to its plasma concentration, which is influenced by the dose, route of administration, and patient-specific physiological factors.[1][3]
Absorption
The absorption of ropivacaine from the administration site into the systemic circulation is a critical determinant of its pharmacokinetic profile. Following epidural administration, ropivacaine exhibits complete and biphasic absorption.[1][4] The initial rapid phase is followed by a slower, more prolonged absorption phase, which becomes the rate-limiting step for its elimination.[5] This results in a longer apparent terminal half-life after epidural administration compared to intravenous injection.[3][5]
Distribution
Once in the systemic circulation, ropivacaine is widely distributed. It has a steady-state volume of distribution of approximately 41 to 59 liters.[3][4][6] Ropivacaine is highly bound to plasma proteins, primarily α1-acid glycoprotein, with a binding percentage of about 94%.[3][6] This high degree of protein binding influences the free fraction of the drug available to exert its pharmacological and toxic effects. Ropivacaine can also cross the placental barrier.[1][3]
Metabolism
Ropivacaine is extensively metabolized in the liver, with only a small fraction (approximately 1%) of the administered dose being excreted unchanged in the urine.[7] The primary metabolic pathways involve the cytochrome P450 (CYP) enzyme system.
The two main metabolic pathways are:
-
Aromatic hydroxylation: This reaction is predominantly mediated by CYP1A2 and results in the formation of 3'-hydroxyropivacaine , the major metabolite.[1][8][9]
-
N-dealkylation: This pathway is primarily catalyzed by CYP3A4 and produces 2',6'-pipecoloxylidide (PPX) .[1][8]
Minor metabolites, such as 4'-hydroxyropivacaine, have also been identified.[3][8] The activity of these CYP enzymes can be influenced by co-administered drugs, leading to potential drug-drug interactions. For instance, strong inhibitors of CYP1A2, like fluvoxamine, can significantly decrease ropivacaine clearance, leading to increased plasma concentrations.[1][5]
Elimination
The metabolites of ropivacaine are primarily excreted by the kidneys. Approximately 86% of a single intravenous dose is recovered in the urine.[1][5] The elimination half-life of ropivacaine is dependent on the route of administration. After intravenous administration, the terminal half-life is approximately 1.8 to 1.9 hours.[3][9] Following epidural administration, the half-life is longer, around 4.2 hours, due to the slower absorption rate.[1][3]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound based on in vivo studies.
Table 1: Pharmacokinetic Parameters of Ropivacaine after Intravenous Administration in Healthy Volunteers
| Parameter | Mean Value (± SD) | Reference(s) |
| Volume of Distribution (Vd) | 41 ± 7 L | [3] |
| Volume of Distribution at steady state (Vss) | 59 ± 7 L | [6] |
| Plasma Clearance (CL) | 387 ± 107 mL/min | [3] |
| Blood Clearance | 0.72 ± 0.16 L/min | [6] |
| Renal Clearance | 1 mL/min | [3] |
| Terminal Elimination Half-life (t½) | 1.8 ± 0.7 h | [3] |
| Terminal Elimination Half-life (t½) | 111 ± 62 min | [6] |
| Plasma Protein Binding | 94% ± 1% | [6] |
Table 2: Pharmacokinetic Parameters of Ropivacaine after Epidural Administration
| Parameter | Mean Value (± SD) | Reference(s) |
| Terminal Half-life (t½) | 4.2 ± 1.0 h | [1] |
| Absorption Half-life (initial phase) | ~14 minutes | [1] |
| Absorption Half-life (slower phase) | ~4.2 hours | [1] |
Experimental Protocols
The in vivo pharmacokinetic and metabolic profile of ropivacaine has been elucidated through various experimental designs, primarily in healthy volunteers and patient populations. A common methodology involves the following steps:
-
Drug Administration: A specified dose of this compound is administered, typically via intravenous infusion or a specific regional anesthetic technique (e.g., epidural, peripheral nerve block).
-
Biological Sample Collection: Serial blood samples are collected at predetermined time points. Urine samples may also be collected over a defined period.
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then typically stored at low temperatures (-20°C or -80°C) until analysis.
-
Bioanalysis: The concentration of ropivacaine and its metabolites in plasma and urine is quantified using a validated analytical method. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high sensitivity and specificity.[3][10]
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters such as clearance, volume of distribution, and half-life.
Visualizations
Ropivacaine Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of ropivacaine in the liver.
Caption: Primary metabolic pathways of ropivacaine in the liver.
Experimental Workflow for a Ropivacaine Pharmacokinetic Study
This diagram outlines the typical workflow for an in vivo pharmacokinetic study of ropivacaine.
Caption: Typical experimental workflow for a ropivacaine pharmacokinetic study.
References
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the pharmacokinetics of local anaesthetics. Long-acting amide enantiomers and continuous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Disposition kinetics of ropivacaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [helda.helsinki.fi]
- 8. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Protein Binding Characteristics of Ropivacaine Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the protein binding characteristics of ropivacaine mesylate, a widely used long-acting amide local anesthetic. A thorough understanding of its interaction with plasma proteins is critical for predicting its pharmacokinetic and pharmacodynamic behavior, optimizing dosing regimens, and ensuring patient safety. This document synthesizes key quantitative data, details common experimental protocols for determining protein binding, and visualizes these workflows for enhanced clarity.
Core Concepts in Ropivacaine Protein Binding
Ropivacaine exhibits a high degree of binding to plasma proteins, a characteristic that significantly influences its distribution, availability at the site of action, and elimination half-life. The unbound, or free, fraction of the drug is pharmacologically active and able to diffuse across biological membranes to reach its target sodium channels in nerve fibers.
The primary binding protein for ropivacaine in human plasma is alpha-1-acid glycoprotein (AAG) , with a smaller contribution from albumin . The extent of this binding is a key determinant of the free drug concentration and, consequently, its therapeutic and toxic effects.
Quantitative Data on Ropivacaine Protein Binding
The following tables summarize the key quantitative parameters related to the protein binding of ropivacaine.
| Parameter | Value | Primary Protein(s) | Reference(s) |
| Plasma Protein Binding | ~94% | Alpha-1-acid glycoprotein | [1][2] |
| Unbound Fraction | ~6% | N/A | [1] |
Table 1: Overall Plasma Protein Binding of Ropivacaine
| Protein | Binding Affinity (Ka/Kd) | Notes | Reference(s) |
| Alpha-1-Acid Glycoprotein (AAG) | High Affinity (Binding constants for similar drugs are in the range of 10^5–10^6 M−1) | The concentration of AAG can increase in response to surgery or inflammation, leading to a decrease in the unbound fraction of ropivacaine. | [3][4] |
| Albumin | Lower Affinity | Binds to a lesser extent compared to AAG. | [5] |
Table 2: Protein-Specific Binding Characteristics of Ropivacaine
Experimental Protocols for Determining Protein Binding
Several in vitro methods are employed to quantify the extent of drug-protein binding. The most common and well-established techniques are equilibrium dialysis, ultrafiltration, and ultracentrifugation.
Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for determining the unbound fraction of a drug.
Methodology:
-
Apparatus Setup: A dialysis cell is divided into two chambers by a semipermeable membrane with a specific molecular weight cutoff that allows the passage of small drug molecules but retains larger protein molecules.
-
Sample Preparation: One chamber (the plasma chamber) is filled with plasma spiked with a known concentration of ropivacaine. The other chamber (the buffer chamber) is filled with a protein-free buffer solution (e.g., phosphate-buffered saline, PBS) that is isotonic to the plasma.
-
Equilibration: The dialysis unit is sealed and incubated at a physiological temperature (37°C) with gentle agitation. The incubation period is sufficient to allow the unbound ropivacaine to diffuse across the membrane and reach equilibrium between the two chambers. This typically takes several hours.
-
Sample Analysis: After equilibrium is reached, aliquots are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of ropivacaine in the buffer chamber, which represents the unbound drug concentration, is measured using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The total drug concentration is measured from the plasma chamber.
-
Calculation: The percentage of protein binding is calculated using the following formula:
% Protein Binding = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100
Ultrafiltration
Ultrafiltration is a faster method that separates the unbound drug from the protein-bound drug by centrifugal force.
Methodology:
-
Sample Preparation: Plasma is spiked with a known concentration of ropivacaine and incubated to allow for binding to reach equilibrium.
-
Apparatus Setup: An ultrafiltration device, consisting of a sample reservoir and a filter membrane with a specific molecular weight cutoff, is used.
-
Centrifugation: The plasma sample is placed in the sample reservoir of the ultrafiltration device. The device is then centrifuged at a specified speed and temperature. The centrifugal force drives the protein-free ultrafiltrate, containing the unbound drug, through the membrane into a collection tube.
-
Sample Analysis: The concentration of ropivacaine in the collected ultrafiltrate is measured using a suitable analytical method (e.g., HPLC, LC-MS).
-
Calculation: The unbound drug concentration is determined from the ultrafiltrate. The percentage of protein binding is then calculated as described for equilibrium dialysis. It is crucial to account for any non-specific binding of the drug to the ultrafiltration device and membrane.
Ultracentrifugation
Ultracentrifugation separates the protein-bound drug from the free drug based on their differential sedimentation under high centrifugal forces.
Methodology:
-
Sample Preparation: Plasma is spiked with a known concentration of ropivacaine.
-
Centrifugation: The plasma sample is subjected to high-speed ultracentrifugation. The centrifugal force causes the larger protein molecules and the protein-bound drug to sediment at the bottom of the tube, while the smaller, unbound drug remains in the supernatant.
-
Sample Collection: A sample of the supernatant, which represents the unbound drug fraction, is carefully collected.
-
Quantification: The concentration of ropivacaine in the supernatant is determined using an appropriate analytical technique.
-
Calculation: The percentage of protein binding is calculated based on the unbound concentration in the supernatant and the total initial concentration.
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows of the described experimental protocols.
Caption: Workflow for Equilibrium Dialysis.
Caption: Workflow for Ultrafiltration.
References
- 1. researchgate.net [researchgate.net]
- 2. ojs.pum.edu.pl [ojs.pum.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Drug Binding with Alpha1-Acid Glycoprotein in Clinical Samples using Ultrafast Affinity Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annexpublishers.com [annexpublishers.com]
An In-Depth Technical Guide to the Central Nervous System Effects of Ropivacaine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropivacaine, a long-acting amide local anesthetic, is widely utilized for surgical anesthesia and pain management.[1] While known for its favorable safety profile, particularly its reduced cardiotoxicity compared to bupivacaine, understanding its effects on the central nervous system (CNS) is crucial for its safe and effective use.[1][2] This technical guide provides a comprehensive overview of the CNS effects of ropivacaine mesylate, focusing on its neurotoxic potential, underlying molecular mechanisms, and relevant experimental data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the neurological implications of local anesthetics.
Mechanism of Action and Pharmacokinetics
Ropivacaine primarily exerts its anesthetic effect by reversibly inhibiting sodium ion influx through voltage-gated sodium channels in nerve fibers, thereby blocking the initiation and conduction of nerve impulses.[1][3] Its lower lipophilicity compared to bupivacaine contributes to a reduced potential for CNS and cardiac toxicity.[1]
Pharmacokinetic Profile
Ropivacaine's pharmacokinetic properties influence its CNS effects. After administration, systemic absorption occurs, with plasma concentrations being dependent on the dose, route of administration, and vascularity of the injection site.[3] Ropivacaine can cross the placenta and is approximately 94% bound to plasma proteins, primarily α1-acid glycoprotein.[3] The terminal half-life of ropivacaine is approximately 1.8 hours after intravenous administration and 4.2 hours following epidural administration.[1] It is extensively metabolized in the liver by cytochrome P450 enzymes (CYP1A2 and CYP3A4), and its metabolites are primarily excreted by the kidneys.[1]
Table 1: Pharmacokinetic Parameters of Ropivacaine
| Parameter | Value | Reference |
| Volume of Distribution | 41 ± 7 L | [3] |
| Plasma Protein Binding | ~94% | [3] |
| Terminal Half-life (IV) | 1.8 ± 0.7 hours | [1] |
| Terminal Half-life (Epidural) | 4.2 ± 1.0 hours | [1] |
Central Nervous System Toxicity
High systemic concentrations of ropivacaine can lead to CNS toxicity, which typically precedes cardiovascular effects.[4] Symptoms of CNS toxicity can range from excitatory effects like perioral numbness, tinnitus, tremor, and seizures to depressive effects such as drowsiness, loss of consciousness, and respiratory depression.[4]
In Vitro Neurotoxicity Data
In vitro studies using various neuronal cell lines have provided quantitative data on the neurotoxic potential of ropivacaine.
Table 2: In Vitro Neurotoxicity of Ropivacaine on Neuronal Cells
| Cell Line | Assay | Concentration | Exposure Time | Effect | Reference |
| Chick Embryo DRG Neurons | Growth Cone Collapse | 10-2.5 M (IC50) | 15 min | 50% inhibition of growth cone | [5] |
| PC12 Cells | CCK-8 | 0.1 mmol/L | 24 h | 8.1% decrease in cell viability | [6] |
| PC12 Cells | CCK-8 | 0.5 mmol/L | 24 h | 12.97% decrease in cell viability | [6] |
| PC12 Cells | CCK-8 | 1 mmol/L | 24 h | 24.5% decrease in cell viability | [6] |
| PC12 Cells | CCK-8 | 2 mmol/L | 24 h | 45.82% decrease in cell viability | [6] |
| PC12 Cells | CCK-8 | 4 mmol/L | 24 h | 61.56% decrease in cell viability | [6] |
| PC12 Cells | Flow Cytometry | 0.5 mmol/L | 24 h | Apoptosis rate of 6.82 ± 0.59% | [6] |
| PC12 Cells | Flow Cytometry | 2 mmol/L | 24 h | Apoptosis rate of 10.8 ± 0.69% | [6] |
Signaling Pathways in Ropivacaine-Induced Neurotoxicity
Research has identified several key signaling pathways that are modulated by ropivacaine and contribute to its neurotoxic effects. These include the Akt and MAPK/p38 pathways.
Akt Signaling Pathway
The Akt signaling pathway is crucial for cell survival and inhibition of apoptosis.[5] Studies have shown that ropivacaine can significantly diminish the activation of Akt in neuronal cells.[5][7] This inhibition of Akt signaling is a proposed mechanism for ropivacaine-induced apoptosis and cell death.[5][7]
Ropivacaine-mediated inhibition of the Akt signaling pathway, leading to apoptosis.
MAPK/p38 Signaling Pathway
The mitogen-activated protein kinase (MAPK) p38 pathway is another critical regulator of cellular responses to stress, including apoptosis. Ropivacaine has been shown to activate the MAPK/p38 signaling pathway, leading to the upregulation of Fas expression and subsequent apoptosis in neurogliocytes.[8]
Activation of the MAPK/p38 pathway by ropivacaine, resulting in apoptosis.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the neurotoxic effects of ropivacaine.
In Vitro Neurotoxicity Assessment in PC12 Cells
1. Cell Culture:
-
Pheochromocytoma (PC12) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[6]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
2. Ropivacaine Treatment:
-
PC12 cells are seeded in 96-well plates at a density of 5x10³ cells/well.[6]
-
After reaching approximately 80% confluence, cells are treated with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, and 4 mmol/L) for a specified duration (e.g., 24 hours).[6]
3. Cell Viability Assay (CCK-8):
-
Following treatment, 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well.[6]
-
The plate is incubated for 1-4 hours at 37°C.[6]
-
The optical density (OD) is measured at 450 nm using a microplate reader to determine cell viability.[6]
Experimental workflow for in vitro neurotoxicity assessment of ropivacaine.
In Vivo Assessment of Apoptosis in Rat Spinal Cord (TUNEL Assay)
1. Animal Model:
-
Male Sprague-Dawley rats are used.[7]
-
Intrathecal catheterization is performed for drug administration to the spinal cord.[5]
2. Ropivacaine Administration:
-
Ropivacaine is administered intrathecally.[5]
3. Tissue Preparation:
-
After a predetermined time, the rats are sacrificed, and the lumbar spinal cord is dissected.[7]
-
The tissue is fixed, embedded in paraffin, and sectioned.
4. TUNEL Staining:
-
The tissue sections are deparaffinized and rehydrated.
-
Apoptotic cells are detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions.[7]
-
This method labels the fragmented DNA of apoptotic cells.
5. Analysis:
-
The number of TUNEL-positive (apoptotic) cells is quantified under a microscope.
Western Blot Analysis of Akt Phosphorylation
1. Protein Extraction:
-
PC12 cells are treated with ropivacaine as described above.
-
Cells are lysed, and total protein is extracted.[5]
2. SDS-PAGE and Transfer:
-
Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[9]
3. Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies against total Akt and phosphorylated Akt (p-Akt).[5][9]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
4. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
-
The relative levels of p-Akt are normalized to total Akt.
Conclusion
This technical guide provides a detailed overview of the central nervous system effects of this compound, with a focus on its neurotoxic properties. The compiled quantitative data, detailed experimental protocols, and visualization of key signaling pathways offer a valuable resource for researchers in the field. While ropivacaine is considered a relatively safe local anesthetic, a thorough understanding of its potential for neurotoxicity and the underlying molecular mechanisms is essential for the development of safer anesthetic practices and novel therapeutic strategies. Further research is warranted to fully elucidate the complex interactions of ropivacaine with the central nervous system.
References
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound exerts neurotoxicity via up-regulation of Fas/FasL expression in rat pheochromocytoma PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ropivacaine induces neurotoxicity by activating MAPK/p38 signal to upregulate Fas expression in neurogliocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ropivacaine suppresses tumor biological characteristics of human hepatocellular carcinoma via inhibiting IGF-1R/PI3K/AKT/mTOR signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
Ropivacaine Mesylate: A Comprehensive Technical Guide to its Molecular Structure and Stereoisomerism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ropivacaine, a long-acting amide local anesthetic, is distinguished by its clinical use as a pure S-enantiomer, a feature that contributes to its favorable safety profile, particularly its reduced cardiotoxicity compared to its racemic predecessor, bupivacaine. This technical guide provides an in-depth exploration of the molecular structure and stereoisomerism of ropivacaine mesylate. It details the physicochemical properties, delves into the stereoselective differences in pharmacological activity, and outlines relevant experimental protocols for its synthesis and analysis. The mechanism of action is also discussed and visually represented to provide a comprehensive understanding for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
Ropivacaine is an amino amide local anesthetic, chemically designated as (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide.[1][2] It is the monohydrate of the hydrochloride salt and is prepared as the pure S-enantiomer with an enantiomeric purity of over 99.5%.[1] The commercially available formulation is this compound.
The molecular structure of ropivacaine features a chiral center at the carbon atom in the second position of the piperidine ring, which is responsible for its stereoisomeric properties.[1][3] The molecule consists of a hydrophilic amine group and a hydrophobic aromatic ring, linked by an amide bond. The propyl group on the piperidine nitrogen is a key distinction from its analogue, bupivacaine, which has a butyl group.[1]
A summary of the key physicochemical properties of ropivacaine and its mesylate salt is presented in Table 1.
| Property | Ropivacaine Base | This compound |
| Chemical Formula | C17H26N2O[4] | C17H26N2O.CH4O3S[5] |
| Molecular Weight | 274.40 g/mol [4] | 370.51 g/mol [5] |
| pKa | 8.07[6] | Not specified |
| Plasma Protein Binding | Approximately 94% (primarily to α1-acid glycoprotein)[7][8] | Not specified |
| Appearance | White crystalline powder | Not specified |
Stereoisomerism and Pharmacological Implications
The presence of a single chiral center in ropivacaine gives rise to two enantiomers: the (S)-(-)-enantiomer and the (R)-(+)-enantiomer.[1][9] Ropivacaine is commercially produced and used as the pure (S)-enantiomer.[1][10] This stereoselectivity is a critical aspect of its clinical profile, as the two enantiomers exhibit different pharmacological and toxicological properties.
The (S)-enantiomer is associated with a lower risk of central nervous system (CNS) and cardiovascular toxicity compared to the (R)-enantiomer and the racemic mixture of bupivacaine.[11] Studies have shown that the (R)-enantiomers of local anesthetics like bupivacaine bind with greater affinity to cardiac sodium channels than the (S)-enantiomers, which may explain the increased cardiotoxicity of racemic bupivacaine.[12] While both enantiomers of ropivacaine demonstrate local anesthetic activity, the S-enantiomer appears to be more potent in some respects.[13] For instance, S(-)-ropivacaine has been shown to cause a greater degree of vasoconstriction in cerebral pial arterioles compared to the R(+) form.[14]
The differential effects of ropivacaine enantiomers extend to their interaction with other ion channels and cellular processes. For example, S-enantiomers of both ropivacaine and bupivacaine have been found to be more potent in causing Ca2+ release from the sarcoplasmic reticulum in skeletal muscle fibers compared to the R-enantiomers.[13]
Mechanism of Action
Ropivacaine, like other local anesthetics, exerts its primary pharmacological effect by reversibly blocking nerve impulse conduction.[7][10] This is achieved through the inhibition of voltage-gated sodium ion channels in the neuronal cell membrane.[15][16] By binding to the sodium channels, ropivacaine prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[15][16] This blockade of nerve impulses results in a loss of sensation in the area supplied by the affected nerve. Ropivacaine has also been shown to have a dose-dependent inhibitory effect on potassium channels.[7][10]
The mechanism of action at the sodium channel is illustrated in the following diagram:
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the pharmacokinetics of local anaesthetics. Long-acting amide enantiomers and continuous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Differential effects of bupivacaine and ropivacaine enantiomers on intracellular Ca2+ regulation in murine skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The differential effects of stereoisomers of ropivacaine and bupivacaine on cerebral pial arterioles in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. prezi.com [prezi.com]
- 16. What is Ropivacaine Hydrochloride used for? [synapse.patsnap.com]
Methodological & Application
Ropivacaine Mesylate In Vivo Study Protocols for Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo studies using ropivacaine mesylate in rodent models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and safety of ropivacaine in preclinical settings.
Efficacy Studies in Rodent Pain Models
This compound is widely evaluated for its analgesic properties in various rodent models of pain. Below are protocols for assessing its efficacy in neuropathic and postoperative pain models.
Neuropathic Pain Model: Chronic Constrictive Injury (CCI) in Rats
This protocol details the epidural administration of ropivacaine to assess its effect on thermal hyperalgesia and mechanical allodynia in a rat model of neuropathic pain induced by CCI of the sciatic nerve.
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats (200-250g).
-
CCI Surgery:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Expose the common sciatic nerve and place four loose chromic gut ligatures around it.
-
-
Epidural Catheter Implantation:
-
Anesthetize the rat and make an incision at the thoracic level.
-
Insert a polyethylene catheter into the epidural space.
-
-
Ropivacaine Administration:
-
Behavioral Testing:
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.
-
Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold.
-
Conduct baseline testing before surgery and at specified time points after ropivacaine administration.
-
Quantitative Data Summary:
| Treatment Group | Paw Withdrawal Latency (s) | Mechanical Withdrawal Threshold (g) | Reference |
| Saline Control | Decreased post-CCI | Decreased post-CCI | [3] |
| 0.5% Ropivacaine | Significantly increased | Partially increased | [3] |
| 1% Ropivacaine | Induced thermal hyperalgesia and mechanical allodynia | [1][2] |
Experimental Workflow:
Peripheral Nerve Block: Sciatic Nerve Block in Rats
This protocol describes the administration of ropivacaine for sciatic nerve block to evaluate its anesthetic efficacy.
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the rat (e.g., isoflurane).
-
Sciatic Nerve Exposure: Surgically expose the sciatic nerve in the thigh region.
-
Ropivacaine Administration:
-
Topically apply 0.2 mL of ropivacaine solution (e.g., 0.2% or 0.75%) directly onto the exposed sciatic nerve.[4] A control group should receive saline.
-
-
Assessment of Blockade:
-
Motor Block: Observe for loss of motor function in the corresponding hind limb.
-
Sensory Block (Nociceptive): Apply a noxious stimulus (e.g., tail clip or radiant heat) to the paw and observe for a withdrawal reflex.
-
Assess the onset and duration of the block.
-
Quantitative Data Summary:
| Ropivacaine Concentration | Onset of Motor Block | Duration of Sensory Block | Reference |
| 0.2% | - | - | [4] |
| 0.75% | - | - | [4] |
Experimental Workflow:
Neurotoxicity Studies
Evaluating the potential neurotoxicity of ropivacaine is crucial. The following protocols detail methods for assessing nerve damage after different routes of administration.
Intrathecal Administration in Rats
This protocol is for assessing the neurotoxic effects of repeated intrathecal administration of ropivacaine.
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Intrathecal Catheter Implantation:
-
Anesthetize the rat and implant an intrathecal catheter at the lumbar level (L3-L4).
-
-
Ropivacaine Administration:
-
Administer 0.12 mL/kg of ropivacaine solution at concentrations of 0.25%, 0.5%, 0.75%, or 1.0% at 90-minute intervals for 48 hours.[5] A control group should receive normal saline.
-
-
Neurotoxicity Assessment:
-
Histopathology: At the end of the study, perfuse the animals and collect the spinal cord tissue for histological examination (e.g., H&E staining) to look for signs of neuronal injury, inflammation, and vacuolation.[5]
-
Apoptosis Assay: Perform TUNEL staining on spinal cord sections to detect apoptotic cells.[5]
-
Behavioral Analysis: Monitor for any motor or sensory deficits.
-
Quantitative Data Summary:
| Ropivacaine Concentration | Histological Findings | Apoptosis | Reference |
| 0.25% | No significant injury | Not significant | [5] |
| 0.5% | No significant injury | Not significant | [5] |
| 0.75% | Neuronal injury, inflammation, vacuolation | Increased | [5] |
| 1.0% | Severe neuronal injury, inflammation, vacuolation | Significantly increased | [5] |
Peripheral Nerve Injection Injury in Rats
This protocol assesses the histological changes in the sciatic nerve following intrafascicular, extrafascicular, or extraneural administration of ropivacaine.
Experimental Protocol:
-
Animal Model: Adult male Lewis rats.
-
Surgical Procedure:
-
Anesthetize the rat and expose the sciatic nerve.
-
-
Ropivacaine Administration:
-
Administer 50 µL of 0.75% ropivacaine via one of the following methods:
-
Intrafascicular injection: Directly into the nerve fascicle.
-
Extrafascicular injection: Adjacent to the nerve fascicle.
-
Extraneural (topical) placement: Applied on the surface of the nerve.
-
-
Control groups should receive normal saline or 10% phenol.
-
-
Histological Evaluation:
-
After two weeks, sacrifice the animals and harvest the sciatic nerves.
-
Process the nerve tissue for light microscopy, quantitative histomorphometry (e.g., nerve density), and electron microscopy to evaluate for demyelination, axonal loss, and Wallerian degeneration.
-
Quantitative Data Summary:
| Administration Route | Nerve Density | Histological Damage | Reference |
| Saline (Intrafascicular) | Normal | Minimal | |
| 0.75% Ropivacaine (Intrafascicular) | Significantly lower than saline | Wedge-shaped demyelination, axonal loss | |
| 0.75% Ropivacaine (Extrafascicular) | Lower than saline | Perineurial damage, focal demyelination | |
| 0.75% Ropivacaine (Extraneural) | Lower than saline | Milder perineurial damage and demyelination |
Signaling Pathway in Ropivacaine-Induced Neurotoxicity
In vivo and in vitro studies have suggested that the neurotoxic effects of ropivacaine may be mediated through the inhibition of the Akt signaling pathway, leading to apoptosis.[6][7][8]
Akt Signaling Pathway:
This pathway highlights that ropivacaine can diminish the activation of Akt, a key protein in cell survival signaling.[6][7] Reduced Akt activity leads to a failure in suppressing the apoptotic machinery, ultimately resulting in neuronal cell death.[6][7]
References
- 1. Repeated intrathecal administration of ropivacaine causes neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated intrathecal administration of ropivacaine causes neurotoxicity in rats. | Semantic Scholar [semanticscholar.org]
- 3. The prolonged analgesic effect of epidural ropivacaine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Repeated intrathecal administration of ropivacaine causes neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
HPLC method for ropivacaine mesylate quantification in plasma
An HPLC-based bioanalytical method has been developed for the quantification of ropivacaine mesylate in plasma, catering to the needs of researchers, scientists, and drug development professionals. This application note provides a comprehensive protocol for the determination of ropivacaine concentrations, crucial for pharmacokinetic and toxicokinetic studies. The method is sensitive, specific, and robust for the analysis of plasma samples.
Application Notes
Introduction
Ropivacaine is a long-acting amide local anesthetic agent widely used for surgical anesthesia and postoperative pain management.[1] Accurate measurement of its concentration in plasma is essential for understanding its pharmacokinetics, ensuring therapeutic efficacy, and avoiding potential toxicity. This document outlines a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of ropivacaine in plasma.
Principle
The method involves the extraction of ropivacaine and an internal standard (IS) from a plasma matrix, followed by chromatographic separation on a C18 column and subsequent detection by a UV detector. The concentration of ropivacaine is determined by comparing its peak area ratio to that of the internal standard against a calibration curve prepared with known concentrations of the analyte.
Internal Standard Selection
Several compounds have been successfully used as internal standards for ropivacaine analysis, including bupivacaine[1][2][3], lidocaine[4][5], pentycaine[6], and deuterated ropivacaine (ropivacaine-d7) for LC-MS/MS methods.[7][8][9][10][11][12] Bupivacaine is a suitable choice for HPLC-UV methods due to its structural similarity to ropivacaine and comparable chromatographic behavior.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Bupivacaine hydrochloride (Internal Standard)
-
HPLC grade acetonitrile and methanol
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Ethyl acetate
-
Human plasma (drug-free)
-
Purified water
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Evaporator
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample into a centrifuge tube.
-
Add 50 µL of the internal standard working solution (bupivacaine, 10 µg/mL).
-
Vortex for 30 seconds.
-
Add 100 µL of 1 M sodium hydroxide to alkalinize the sample.
-
Add 3 mL of ethyl acetate.[2]
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.05 M phosphate buffer (pH 4.0) in a ratio of 10:30:60 (v/v/v).[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Preparation of Solutions
-
Standard Stock Solution (Ropivacaine): Accurately weigh and dissolve this compound in methanol to obtain a concentration of 1 mg/mL.
-
Internal Standard Stock Solution (Bupivacaine): Accurately weigh and dissolve bupivacaine hydrochloride in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the ropivacaine stock solution in drug-free plasma to create calibration standards with concentrations ranging from 25 to 1000 ng/mL.[2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 75, 400, and 800 ng/mL) in the same manner as the calibration standards.
Data Presentation
Table 1: Chromatographic and Method Performance Parameters
| Parameter | Value | Reference |
| Chromatographic Parameters | ||
| Retention Time of Ropivacaine | ~5.0 min | [7] |
| Retention Time of Bupivacaine (IS) | ~6.5 min | [6] |
| Method Validation Parameters | ||
| Linearity Range | 25 - 1000 ng/mL | [2][3] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | [2][3] |
| Recovery | > 87% | [2] |
| Intra-day Precision (CV%) | < 15% | [2] |
| Inter-day Precision (CV%) | < 15% | [2] |
Mandatory Visualization
Caption: Workflow for ropivacaine quantification in plasma by HPLC.
References
- 1. ualberta.ca [ualberta.ca]
- 2. Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC [cjph.com.cn]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. Simultaneous measurement of plasma ropivacaine and bupivacaine concentrations by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Column-switching HPLC-MS/MS analysis of ropivacaine in serum, ultrafiltrate and drainage blood for validating the safety of blood reinfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vbn.aau.dk [vbn.aau.dk]
Application Notes and Protocols for Ropivacaine Mesylate in Animal Research Peripheral Nerve Blocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ropivacaine mesylate for peripheral nerve blocks in preclinical animal research. This document outlines the mechanism of action, pharmacokinetic profile, and detailed protocols for various nerve blocks in common laboratory animal models.
Introduction
Ropivacaine is a long-acting amide local anesthetic agent valued for its favorable safety profile compared to other long-acting agents like bupivacaine.[1][2] It is the pure S-(-)-enantiomer of propivacaine and exhibits a greater degree of motor-sensory differentiation, which can be advantageous when motor blockade is undesirable.[1] Ropivacaine is less lipophilic than bupivacaine, contributing to its reduced potential for central nervous system (CNS) and cardiotoxicity.[1][2] In animal research, ropivacaine is a valuable tool for providing localized analgesia for surgical procedures, managing postoperative pain, and studying pain pathways.
Mechanism of Action
Ropivacaine primarily functions by reversibly blocking voltage-gated sodium ion channels in the neuronal cell membrane.[1][3][4] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1][4][5] By preventing the transmission of nerve impulses, ropivacaine effectively blocks the sensation of pain from the innervated area.[3] The blockade is dose-dependent and reversible, with nerve function fully recovering as the drug is metabolized and cleared from the site of action. Some studies also suggest a dose-dependent inhibition of potassium channels, which may potentiate its anesthetic effect.[1][6]
Pharmacokinetics and Metabolism
The absorption and distribution of ropivacaine are dependent on the dose, concentration, and route of administration.[7] Following perineural administration, ropivacaine is absorbed systemically. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2 and CYP3A4), and its metabolites are excreted by the kidneys.[1][6] The terminal half-life of ropivacaine varies depending on the species and the route of administration.
Data Presentation: Dosages and Efficacy
The following tables summarize recommended dosages and reported efficacy of ropivacaine for peripheral nerve blocks in various animal models.
Table 1: Ropivacaine Dosages for Peripheral Nerve Blocks in Rodents
| Animal Model | Nerve Block | Ropivacaine Concentration | Volume/Dosage | Onset of Action | Duration of Sensory Block | Reference(s) |
| Rat | Sciatic Nerve | 0.5% | 0.2 mL | Not Specified | ~2 hours | [8] |
| Rat | Sciatic Nerve | 0.75% | 50 µL (intrafascicular) | Not Specified | Not Specified | [9] |
| Rat | Sciatic Nerve | 0.5% | 0.2 mL (with dexmedetomidine) | Not Specified | Prolonged with dexmedetomidine | [10] |
| Rat | Sciatic Nerve | Not Specified | LD50: 54 mg/kg (adults) | Not Applicable | Not Applicable | [11] |
Table 2: Ropivacaine Dosages for Peripheral Nerve Blocks in Rabbits
| Animal Model | Nerve Block | Ropivacaine Concentration | Volume/Dosage | Onset of Action | Duration of Sensory Block | Reference(s) |
| Rabbit | Axillary Brachial Plexus | Not Specified | Smaller doses with ultrasound guidance | Not Specified | Effective analgesia | [12] |
| Rabbit | Sciatic Nerve | 0.9 mg and 3 mg | Not Specified | 5 minutes | ~2 hours (0.9mg), ~20 hours (3mg RODD) | [8][13] |
Table 3: Ropivacaine Dosages for Peripheral Nerve Blocks in Larger Animals
| Animal Model | Nerve Block | Ropivacaine Concentration | Volume/Dosage | Onset of Action | Duration of Sensory Block | Reference(s) |
| Dog | Brachial Plexus | 0.5% | Not Specified | Not Specified | 184 minutes | [14] |
| Dog | Brachial Plexus | 0.75% | Not Specified | Not Specified | 275 minutes | [14] |
| Dog | Sciatic and Saphenous | 0.5% | 0.4 mL/kg | Not Specified | Prolonged with dexmedetomidine | [15] |
| Calf | Sciatic and Femoral | 0.12%, 0.2%, 0.75% | 0.1 mL/kg | Not Specified | Concentration-dependent | [16] |
Experimental Protocols
The following are detailed protocols for common peripheral nerve blocks using this compound in animal research. Note: All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Sciatic Nerve Block in Rats
This protocol is adapted from studies investigating the efficacy and duration of ropivacaine for sciatic nerve blockade in rats.[8][10][17]
Materials:
-
This compound solution (e.g., 0.5%)
-
Sterile syringes (1 mL) and needles (30G)
-
Anesthetic for induction (e.g., isoflurane, chloral hydrate)
-
Clippers and surgical preparation solutions
-
Nerve stimulator (optional, for precise localization)
-
Ultrasound machine with a high-frequency linear probe (optional)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.[17]
-
Place the animal in a lateral or prone position, with the limb to be blocked exposed.
-
Aseptically prepare the skin over the hip and thigh region.
-
Identify the injection site. The sciatic nerve can be located by palpating the greater trochanter of the femur and the ischial tuberosity. The injection site is typically just posterior to the femur, midway between these two landmarks.
-
(Optional) Ultrasound Guidance: Use a high-frequency linear probe to visualize the sciatic nerve and surrounding structures.
-
(Optional) Nerve Stimulator: Insert the needle and advance it slowly until motor stimulation (e.g., foot twitch) is observed at a low current (e.g., <0.5 mA), indicating proximity to the nerve.
-
Carefully inject the ropivacaine solution (e.g., 0.2 mL of 0.5% ropivacaine) around the nerve.[10] Avoid intraneural injection.
-
Withdraw the needle and monitor the animal for the onset of sensory and motor blockade.
-
Assess the effectiveness of the block using methods such as the tail-flick test, plantar test, or observation of motor function.
Brachial Plexus Block in Rabbits
This protocol is based on a study describing an ultrasound-guided technique for axillary brachial plexus block in rabbits.[12]
Materials:
-
This compound solution
-
Sterile syringes and needles
-
Anesthetic for induction and maintenance
-
Ultrasound machine with a high-frequency linear probe
-
Clippers and surgical preparation solutions
Procedure:
-
Anesthetize the rabbit and place it in dorsal recumbency with the forelimb to be blocked abducted.
-
Aseptically prepare the axillary region.
-
Using the ultrasound probe, identify the axillary artery and vein. The brachial plexus nerves are typically visualized as hyperechoic structures surrounding the axillary artery.
-
Insert the needle under real-time ultrasound guidance, advancing it towards the brachial plexus.
-
Once the needle tip is in the correct position, slowly inject the ropivacaine solution, observing its distribution around the nerves. The use of ultrasound allows for the administration of smaller, more precise doses.[12]
-
Withdraw the needle and monitor the animal for signs of sensory and motor blockade in the forelimb.
Visualizations
Experimental Workflow
Safety and Toxicity
While ropivacaine has a better safety profile than bupivacaine, systemic toxicity can still occur, especially with high doses or accidental intravascular injection.[2][18] Signs of CNS toxicity may include nervousness, tremors, and seizures, while cardiovascular effects can include arrhythmias and hypotension.[5] Studies in rats have shown that the convulsive threshold for ropivacaine is higher than for bupivacaine.[1] It is crucial to use the lowest effective dose and to monitor animals closely for any adverse effects. Intraneural injection should be avoided as it can lead to nerve damage.[9]
Conclusion
This compound is a versatile and effective local anesthetic for peripheral nerve blocks in a variety of animal models. Its favorable safety profile and potential for motor-sparing sensory blockade make it a valuable tool in animal research for surgical analgesia and pain studies. Adherence to proper techniques and dosages is essential to ensure animal welfare and the validity of experimental results.
References
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The comparative toxicity of ropivacaine and bupivacaine at equipotent doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. prezi.com [prezi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacodynamics, toxicology and toxicokinetics of ropivacaine oil delivery depot - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ropivacaine-induced peripheral nerve injection injury in the rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Sciatic nerve blockade in infant, adolescent, and adult rats: a comparison of ropivacaine with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An ultrasound-guided technique for axillary brachial plexus nerve block in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Relative nerve blocking properties of bupivacaine and ropivacaine in dogs undergoing brachial plexus block using a nerve stimulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Differential blockade, comparative study of different ropivacaine concentrations (0.75%; 0.2%; 0.12%) for ultrasound guided sciatic and femoral nerve blocks in calves: Prospective cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term effect of ropivacaine nanoparticles for sciatic nerve block on postoperative pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Central Nervous System and Cardiac Effects From Long-Acting Amide Local Anesthetic Toxicity in the Intact Animal Model | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Ropivacaine Mesylate in Postoperative Pain Management Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ropivacaine mesylate in postoperative pain management studies. This document includes summaries of quantitative data from clinical trials, detailed experimental protocols for key applications, and visualizations of signaling pathways and experimental workflows.
Introduction
Ropivacaine is a long-acting amide local anesthetic that is widely used for regional anesthesia and postoperative pain management.[1][2] It is a pure S(-)-enantiomer, a characteristic that contributes to its lower potential for central nervous system (CNS) and cardiovascular toxicity compared to its racemic counterpart, bupivacaine.[1][3] Ropivacaine's mechanism of action involves the reversible inhibition of sodium ion influx in nerve fibers, which blocks the transmission of pain signals.[1] It also exhibits a differential blockade of sensory and motor nerves, which can be advantageous when motor function preservation is desirable.[1] This document outlines the application of this compound in various postoperative pain management strategies, supported by data from clinical studies.
Data Presentation
Table 1: Pharmacokinetic Properties of Ropivacaine
| Parameter | Value | Route of Administration | Reference |
| Half-life (t½) | 1.8 ± 0.7 hours | Intravascular | [4] |
| 4.2 ± 1 hour | Epidural | [4] | |
| Volume of Distribution (Vd) | 41 ± 7 L | Intravascular | [4] |
| Plasma Clearance | 387 ± 107 mL/min | Intravascular | [4] |
| Protein Binding | ~94% (primarily to α1-acid glycoprotein) | - | |
| Metabolism | Extensive hepatic metabolism (CYP1A2 and CYP3A4) | - | [4] |
Table 2: Efficacy of Ropivacaine in Postoperative Pain Management (Selected Studies)
| Study Focus | Ropivacaine Regimen | Comparator | Key Efficacy Outcomes | Reference |
| Continuous Wound Infusion (CWI) | 0.5% ropivacaine at 4 mL/h for 48h | 0.9% NaCl (placebo) | - Significantly reduced morphine consumption (11.5 mg vs 21.8 mg, P<0.001)- Significantly lower VAS and i-VAS pain scores- Reduced time to bowel recovery (21.8h vs 33.6h, P<0.001) | [5] |
| Epidural Analgesia after Lower Abdominal Surgery | 0.1%, 0.2%, or 0.3% ropivacaine infusion at 10 mL/h for 21h | Epidural saline | - 0.2% ropivacaine significantly reduced total PCA morphine use (median 7.5 mg vs 43.3 mg for saline, P=0.03)- Significantly lower VAS scores on coughing for all ropivacaine groups compared to saline | [6] |
| Intraperitoneal Instillation in Laparoscopic Cholecystectomy | 35 mL of 0.375% ropivacaine | 35 mL of 0.25% bupivacaine | - Significantly lower VAS scores from 8th to 24th hour post-surgery- Fewer patients required rescue analgesia (16.7% vs 43.3%)- Significantly lower total analgesic consumption (14.6 mg vs 20.5 mg, P < 0.001) | [7] |
| Epidural Anesthesia for Lower Limb Surgery | 15 mL of 0.75% ropivacaine | 15 mL of 0.5% bupivacaine | - Comparable duration of analgesia (149 min vs 157 min)- Lower postoperative VAS scores compared to 0.5% ropivacaine | [8] |
| Systematic Review & Meta-Analysis of CWI | Various ropivacaine regimens | Placebo | - Significantly less opioid rescue use (weighted mean reduction of 22.4 mg)- Significantly less pain at rest and on mobilization | [9][10] |
Table 3: Adverse Effects of Ropivacaine in Postoperative Pain Management
| Adverse Event | Incidence (%) | Comparator (Bupivacaine) Incidence (%) | Reference |
| Hypotension | 32% | 29% | [1][2] |
| Nausea | 17% | 14% | [1][2] |
| Vomiting | 7% | 6% | [1][2] |
| Bradycardia | 6% | 5% | [1][2] |
| Headache | 5% | 5% | [1][2] |
Experimental Protocols
Protocol 1: Continuous Wound Infusion (CWI) for Post-Nephrectomy Pain
This protocol is based on a prospective, randomized, double-blinded, placebo-controlled trial.[5]
1. Patient Population:
-
Adult patients scheduled for open nephrectomy.
2. Materials:
-
0.5% Ropivacaine solution
-
0.9% NaCl solution (placebo)
-
Elastomeric infusion pump (e.g., ON-Q Pain Relief System)
-
Two multi-holed soaker catheters
-
Standard postoperative pain management protocol (e.g., patient-controlled analgesia (PCA) with morphine, ketorolac).
3. Procedure:
-
Catheter Placement: Following the surgical procedure and before wound closure, two multi-holed soaker catheters are placed by the surgeon. One catheter is positioned between the transverse and internal oblique muscles, and the second in the subcutaneous space.
-
Randomization: Patients are randomized to receive either 0.5% ropivacaine or 0.9% NaCl via the elastomeric pump.
-
Infusion: The elastomeric pump is set to deliver the study solution at a continuous rate of 4 mL/h for 48 hours.
-
Rescue Analgesia: All patients have access to a standard postoperative pain management regimen, including PCA morphine and non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac.
4. Outcome Measures (assessed over 48 hours):
-
Visual Analog Scale (VAS) for pain at rest and incident (i-VAS) pain scores.
-
Total morphine consumption.
-
Incidence of side effects (e.g., nausea, vomiting, sedation).
-
Time to bowel function recovery.
-
Length of hospital stay.
Protocol 2: Epidural Analgesia for Major Lower Abdominal Surgery
This protocol is a dose-finding study to determine the optimal concentration of epidurally administered ropivacaine.[6]
1. Patient Population:
-
ASA I-III patients undergoing major lower abdominal surgery.
2. Materials:
-
0.1%, 0.2%, and 0.3% Ropivacaine solutions
-
Saline solution (placebo)
-
Epidural catheter kit
-
Infusion pump
-
PCA pump with morphine
3. Procedure:
-
Epidural Catheter Placement: An epidural catheter is placed prior to the induction of general anesthesia.
-
Initial Analgesia: An initial epidural bolus of 0.5% ropivacaine is administered to establish analgesia.
-
Induction of Anesthesia: General anesthesia is induced for the surgical procedure.
-
Randomization and Infusion: In the recovery room, patients are randomized to one of four groups: epidural infusion of saline (control), 0.1% ropivacaine, 0.2% ropivacaine, or 0.3% ropivacaine. The infusion is commenced at a rate of 10 mL/h and maintained for 21 hours.
-
Supplemental Analgesia: Patients have access to intravenous PCA morphine as required for supplemental analgesia.
4. Outcome Measures:
-
Total PCA morphine consumption over the 21-hour period.
-
VAS scores for pain at rest and on coughing at specified time points (e.g., 4, 8, and 21 hours).
-
Degree of motor block, assessed using a standardized scale (e.g., Bromage scale).
Signaling Pathways and Workflows
References
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benefit-risk assessment of ropivacaine in the management of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effectiveness of continuous wound infusion of 0.5% ropivacaine by On-Q pain relief system for postoperative pain management after open nephrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epidural ropivacaine infusion for postoperative analgesia after major lower abdominal surgery--a dose finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Ropivacaine and Bupivacaine in Intraperitoneal Instillation for Postoperative Analgesia in Laparoscopic Cholecystectomy: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Postoperative Pain After Epidural Anesthesia Using 0.5%, 0.75% Ropivacaine and 0.5% Bupivacaine in Patients Undergoing Lower Limb Surgery: A Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ropivacaine for continuous wound infusion for postoperative pain management: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ropivacaine for continuous wound infusion for postoperative pain management: a systematic review and meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Ropivacaine and its Metabolites
These application notes provide detailed methodologies for the quantitative analysis of ropivacaine and its primary metabolites, 3-hydroxy-ropivacaine and 2',6'-pipecoloxylidide (PPX), in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.
Overview of Analytical Techniques
The determination of ropivacaine and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring patient safety.[1][2] Several analytical techniques have been successfully employed for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection being the most common.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable, though less frequently reported, method.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred due to its high sensitivity, selectivity, and accuracy, making it particularly suitable for biomonitoring.[1][2]
Metabolic Pathway of Ropivacaine
Ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[4][5] The main metabolic pathways are aromatic hydroxylation and N-dealkylation.[1][4] Aromatic hydroxylation, mediated by CYP1A2, results in the formation of 3-hydroxy-ropivacaine.[1][4][6] N-dealkylation, carried out by CYP3A4, produces 2',6'-pipecoloxylidide (PPX).[1][4][6] Minor metabolites, such as 4-hydroxy-ropivacaine, are also formed.[1][7] The metabolites are then excreted in the urine.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ualberta.ca [ualberta.ca]
Application Notes and Protocols for Ropivacaine Mesylate Hydrogel Formulations for Sustained Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ropivacaine mesylate hydrogel formulations designed for sustained drug release, offering prolonged local anesthesia. This document details the formulation strategies, key experimental data, and standardized protocols for the preparation and evaluation of these advanced drug delivery systems.
Introduction to Ropivacaine and the Need for Sustained Release
Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[1][2] Its favorable safety profile, with reduced cardiotoxicity and neurotoxicity compared to bupivacaine, makes it a preferred choice in many clinical settings.[2] However, a single injection of ropivacaine solution provides a relatively short duration of action, often necessitating repeated administrations or continuous infusions to manage prolonged pain, which can increase the risk of infection and limit patient mobility.[3]
Sustained-release hydrogel formulations of ropivacaine have emerged as a promising solution to extend the duration of local anesthesia, providing long-lasting pain relief from a single administration.[4][5] These hydrogels are biocompatible, biodegradable, and can be engineered to release the drug over a desired period, minimizing systemic side effects and improving patient compliance.[5][6]
Hydrogel Formulation Strategies
Various hydrogel systems have been investigated for the sustained delivery of ropivacaine, primarily focusing on injectable, in-situ gelling formulations. These systems are liquid at room temperature and transition to a gel state at physiological temperature, forming a drug depot at the site of injection.[3][7]
Commonly employed hydrogel-forming polymers include:
-
Thermosensitive Polymers: These polymers, such as Poloxamers (e.g., Pluronic F127) and poly(lactic-co-glycolic acid)-poly(ethylene glycol)-poly(lactic-co-glycolic acid) (PLGA-PEG-PLGA) copolymers, undergo a sol-gel transition upon temperature change.[7][8]
-
Natural Polymers: Biopolymers like hydroxypropyl chitin, hyaluronic acid, k-carrageenan, and alginate are attractive due to their biocompatibility and biodegradability.[3][4][5][9]
-
Synthetic Polymers: Gelatin crosslinked with agents like N-hydroxysuccinimide-poly(ethylene glycol)-N-hydroxysuccinimide (NHS-PEG-NHS) has also been explored.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on ropivacaine hydrogel formulations.
Table 1: In Vitro Ropivacaine Release from Different Hydrogel Formulations
| Hydrogel Formulation | Drug Concentration | Release Duration | Cumulative Release (%) | Release Kinetics Model | Reference |
| 20% PLGA-PEG-PLGA | 15 mg/mL | 48 hours | 72.6% | Higuchi | [7][11] |
| Hydroxypropyl chitin-Hyaluronan (HPCH-HA) | 22.5 mg/mL | Not Specified | Not Specified | Not Specified | [3][12] |
| k-Carrageenan/Alginate (k-CN/AGT) | Not Specified | >10 hours | Not Specified | pH-dependent | [4][5] |
| Pluronic F127 (PF127) | 10 mg/mL | ~24 hours | ~80% | Not Specified | [8] |
| Gelatin with NHS-PEG-NHS | 0.144% w/v | Not Specified | Reduced burst release | Not Specified | [10] |
Table 2: In Vivo Efficacy of Ropivacaine Hydrogel Formulations in Animal Models
| Hydrogel Formulation | Animal Model | Ropivacaine Dose | Duration of Sensory Block | Duration of Motor Block | Reference |
| 20% PLGA-PEG-PLGA | Rat (incisional model) | Not Specified | 48 hours | Not Specified | [7][11] |
| HPCH-HA | Rat (sciatic nerve block) | 22.5 mg/mL | 17.7 ± 0.7 hours | 6.8 ± 0.8 hours | [3][12] |
| k-CN/AGT | Not Specified | Not Specified | Up to 10 hours | Not Specified | [5] |
| Gelatin with NHS-PEG-NHS | Mouse (sciatic nerve block) | 0.144% w/v | ~13.66 hours | ~10.35 hours | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of ropivacaine hydrogel formulations.
Protocol for Preparation of a Thermosensitive Ropivacaine Hydrogel (PLGA-PEG-PLGA)
Materials:
-
PLGA-PEG-PLGA polymer
-
Ropivacaine hydrochloride (RP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cold plate or ice bath
-
Magnetic stirrer and stir bar
-
Vials
Procedure:
-
Weigh the desired amount of PLGA-PEG-PLGA polymer and dissolve it in cold PBS (4°C) with continuous stirring on a magnetic stirrer in a cold environment to achieve the target polymer concentration (e.g., 20% w/v).
-
Once the polymer is completely dissolved, add the calculated amount of ropivacaine hydrochloride to the polymer solution to achieve the desired final drug concentration (e.g., 15 mg/mL).
-
Continue stirring in the cold environment until the drug is fully dissolved and a homogenous solution is obtained.
-
Store the resulting ropivacaine-loaded hydrogel solution at 4°C.
-
To confirm gelation, warm a small aliquot of the solution to 37°C and observe the transition from a liquid (sol) to a semi-solid (gel) state.
Protocol for In Vitro Drug Release Study
Materials:
-
Ropivacaine-loaded hydrogel
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking incubator or water bath
-
Syringe and needle
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Accurately measure a specific volume of the cold ropivacaine hydrogel solution and place it into a dialysis bag.
-
Seal the dialysis bag securely.
-
Immerse the dialysis bag in a known volume of pre-warmed release medium (37°C) in a container.
-
Place the container in a shaking incubator or water bath maintained at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of ropivacaine in the collected samples using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol for In Vivo Efficacy Study (Rat Sciatic Nerve Block Model)
Materials:
-
Ropivacaine-loaded hydrogel
-
Control solution (e.g., standard ropivacaine solution, saline)
-
Sprague Dawley rats
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes with fine-gauge needles
-
Hot plate or von Frey filaments for sensory testing
-
Observational setup for motor function assessment
Procedure:
-
Anesthetize the rats according to an approved animal protocol.
-
Carefully inject a precise volume (e.g., 0.5 mL) of the ropivacaine hydrogel formulation or control solution near the sciatic nerve of the rat.
-
Sensory Blockade Assessment (Hot Plate Test):
-
At regular intervals post-injection, place the rat on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the time it takes for the rat to exhibit a pain response (e.g., paw licking, jumping). An increase in this latency indicates a sensory block.
-
-
Motor Blockade Assessment:
-
Observe the rat's gait and ability to use the injected limb at regular intervals.
-
Use a scoring system to quantify the degree of motor impairment (e.g., 0 = normal, 3 = complete paralysis).
-
-
Monitor the animals until the sensory and motor functions return to baseline.
-
Record the duration of the sensory and motor blockade for each group.
-
At the end of the study, euthanize the animals and perform histological analysis of the injection site to assess biocompatibility and any potential tissue reaction.
Visualizations
Signaling Pathway of Ropivacaine
References
- 1. Ropivacaine | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Ropivacaine-loaded, hydroxypropyl chitin thermo-sensitive hydrogel combined with hyaluronan: an injectable, sustained-release system for providing long-lasting local anesthesia in rats | Regional Anesthesia & Pain Medicine [rapm-bmj-com.bibliotheek.ehb.be]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Advanced Hydrogel Systems for Local Anesthetic Delivery: Toward Prolonged and Targeted Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A PLGA-PEG-PLGA Thermosensitive Gel Enabling Sustained Delivery of Ropivacaine Hydrochloride for Postoperative Pain Relief [pubmed.ncbi.nlm.nih.gov]
- 8. Ropivacaine-loaded hydrogels for prolonged relief of chemotherapy-induced peripheral neuropathic pain and potentiated chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New local anesthetic delivery system offers longer lasting pain relief, fewer side effects - Advanced Science News [advancedsciencenews.com]
- 10. Development and evaluation of a ropivacaine-loaded hydrogel for prolonged nerve blockade and local anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A PLGA–PEG–PLGA Thermosensitive Gel Enabling Sustained Delivery of Ropivacaine Hydrochloride for Postoperative Pain Relief [jstage.jst.go.jp]
- 12. Ropivacaine-loaded, hydroxypropyl chitin thermo-sensitive hydrogel combined with hyaluronan: an injectable, sustained-release system for providing long-lasting local anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing pH-Dependent Efficacy of Ropivacaine Mesylate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the pH-dependent efficacy of ropivacaine mesylate solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between pH and the efficacy of ropivacaine?
A1: The efficacy of ropivacaine, an amide local anesthetic, is intrinsically linked to its ionization state, which is governed by the pH of the solution and its pKa. Ropivacaine's pKa is approximately 8.1.[1] The active form of the local anesthetic that penetrates the nerve cell membrane is the non-ionized (lipid-soluble) base. The intracellularly acting form that blocks the sodium channel is the ionized (water-soluble) cation. The Henderson-Hasselbalch equation can be used to calculate the percentage of ropivacaine in its non-ionized form at a given pH. A higher pH environment increases the proportion of the non-ionized form, which can lead to a faster onset of anesthetic action.[2][3] Conversely, in acidic environments, the ionized form predominates, potentially delaying the onset of action.
Q2: Why are commercial ropivacaine solutions acidic?
A2: Commercial preparations of ropivacaine hydrochloride are formulated at an acidic pH, typically between 4.0 and 6.0, to enhance the water solubility and chemical stability of the molecule.[4] This acidic environment ensures that a higher proportion of the ropivacaine molecule is in its ionized, water-soluble form, which prevents precipitation and prolongs the shelf-life of the solution.[3]
Q3: What happens to the pH of a ropivacaine solution when it is injected into tissues?
A3: When an acidic ropivacaine solution is injected into physiological tissues, which have a pH of approximately 7.4, the solution is buffered by the surrounding extracellular fluid. This buffering action raises the pH of the ropivacaine solution, increasing the concentration of the non-ionized form, which can then diffuse across the nerve membrane to exert its anesthetic effect.
Q4: Can I adjust the pH of my ropivacaine solution before my experiment?
A4: Yes, researchers can adjust the pH of ropivacaine solutions, a process often referred to as "alkalinization" or "buffering." This is typically done to increase the proportion of the non-ionized form of the anesthetic to potentially accelerate the onset of action in experimental models.[3] However, this must be done with caution as it can lead to precipitation.[2][5]
Q5: What are the risks of adjusting the pH of ropivacaine solutions?
A5: The primary risk of increasing the pH of a ropivacaine solution is precipitation of the drug.[2][5] Ropivacaine has limited solubility at a pH above 6.0.[6] As the pH increases towards and beyond its pKa, the concentration of the less soluble non-ionized form rises, which can lead to the formation of a precipitate. This reduces the amount of bioavailable drug and can introduce particulates into your experimental system.
Troubleshooting Guide
Issue 1: Unexpected Precipitation in Ropivacaine Solution
-
Symptom: The ropivacaine solution appears cloudy or contains visible particulate matter after pH adjustment or mixing with other solutions.
-
Probable Cause: The pH of the solution has exceeded the solubility limit of ropivacaine, which is reported to be around pH 6.0 and becomes significant at pH 6.9 and above.[6][7] This is a common occurrence when alkaline solutions, such as sodium bicarbonate, are added to increase the pH.[2][5] Mixing ropivacaine with certain basic corticosteroid solutions can also induce precipitation.[6]
-
Solution:
-
Monitor pH Carefully: When adjusting the pH, do so in a stepwise manner while continuously monitoring the pH using a calibrated pH meter.
-
Avoid Over-Alkalinization: Do not exceed a pH of 6.0 to be cautious, although some studies have investigated pH levels closer to physiological pH with immediate use.[2]
-
Visual Inspection: Always visually inspect the solution for any signs of precipitation after pH adjustment.
-
Acidification: If precipitation occurs, it may be possible to redissolve the precipitate by carefully adding a small amount of an acidic solution, such as hydrochloric acid, to lower the pH.[6] However, this will alter the final concentration and pH of your solution.
-
Fresh Preparation: It is recommended to prepare pH-adjusted solutions immediately before use to minimize the time for precipitation to occur.[2]
-
Issue 2: Reduced or Inconsistent Efficacy in Experiments
-
Symptom: The expected anesthetic effect of the ropivacaine solution is diminished or varies between experiments.
-
Probable Cause:
-
Precipitation: As mentioned above, precipitation will reduce the concentration of active ropivacaine in your solution.
-
Degradation: Over time, especially under non-optimal storage conditions (e.g., elevated temperature, inappropriate pH), ropivacaine can degrade. The major alkaline degradation product of ropivacaine is 2,6-dimethylaniline.[8]
-
Incorrect pH: The pH of the final solution may not be optimal for the desired balance between the ionized and non-ionized forms for your specific experimental model.
-
-
Solution:
-
Confirm Solution Clarity: Ensure your ropivacaine solution is clear and free of precipitates before each experiment.
-
Proper Storage: Store ropivacaine solutions according to the manufacturer's instructions, typically at a controlled room temperature and protected from light. For pH-adjusted solutions, it is best to use them immediately.
-
pH Verification: Verify the pH of your final solution before administration in your experiment.
-
Stability-Indicating Assay: If degradation is suspected, a stability-indicating HPLC method can be used to quantify the amount of active ropivacaine and detect the presence of degradation products.[9][10]
-
Issue 3: Difficulty in Achieving a Stable pH-Adjusted Solution
-
Symptom: The pH of the ropivacaine solution drifts after initial adjustment.
-
Probable Cause: The buffering capacity of the solution is insufficient. Simple addition of a strong base like sodium hydroxide without a proper buffering agent can lead to an unstable pH.
-
Solution:
-
Use of Buffers: Instead of just adding a strong base, consider using a biocompatible buffer system to maintain the desired pH. Phosphate buffers can be effective, but compatibility with ropivacaine at the target pH must be confirmed to avoid precipitation.
-
Fresh Buffering Agent: Ensure that your buffering agent (e.g., sodium bicarbonate solution) is fresh, as the pH of bicarbonate solutions can change over time due to exposure to air (loss of CO2).
-
Data Presentation
Table 1: pH-Dependent Properties of this compound
| Property | Value | Reference |
| pKa | ~8.1 | [1] |
| Commercial Solution pH | 4.0 - 6.0 | [4] |
| pH of Precipitation Onset | > 6.0 | [6] |
| Significant Precipitation pH | ≥ 6.9 | [7] |
Table 2: Calculated Non-Ionized Ropivacaine Percentage at Different pH Values
| pH | Calculated Percentage of Non-Ionized Ropivacaine | Reference |
| 5.51 | 0.3% | [2] |
| 7.63 | > 30% | [2] |
Note: The percentage of non-ionized ropivacaine can be calculated using the Henderson-Hasselbalch equation: % Non-ionized = 100 / (1 + 10^(pKa - pH)).
Experimental Protocols
Protocol 1: pH Adjustment of this compound Solution
-
Objective: To adjust the pH of a commercially available ropivacaine hydrochloride solution for in vitro experimental use.
-
Materials:
-
Ropivacaine hydrochloride solution (e.g., 0.2%)
-
8.4% Sodium Bicarbonate solution
-
Sterile, calibrated pH meter with a micro-electrode
-
Sterile syringes and needles
-
Sterile vials
-
Vortex mixer
-
-
Methodology:
-
Aseptically withdraw the desired volume of ropivacaine solution into a sterile syringe.
-
Transfer the ropivacaine solution to a sterile vial.
-
Measure the initial pH of the ropivacaine solution using the calibrated pH meter.
-
Using a separate sterile syringe (e.g., a 1 mL tuberculin syringe for precision), draw up the 8.4% sodium bicarbonate solution.
-
Slowly add a small, predetermined volume of the sodium bicarbonate solution to the ropivacaine solution while gently agitating the vial. A common starting point is a 1:10 ratio of 8.4% sodium bicarbonate to ropivacaine solution.[11]
-
After each addition, briefly vortex the solution and measure the pH.
-
Continue to add sodium bicarbonate dropwise until the desired target pH is reached. Be cautious not to overshoot the target pH to avoid precipitation.
-
Visually inspect the final solution for any signs of cloudiness or precipitation against a dark and light background.
-
Use the pH-adjusted solution immediately for your experiment.
-
Protocol 2: Stability Assessment of Ropivacaine Solutions by HPLC
-
Objective: To determine the concentration of ropivacaine and detect the presence of its primary degradation product, 2,6-dimethylaniline, in a solution over time at a specific pH.
-
Materials:
-
Ropivacaine solution at the desired pH
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase (e.g., a mixture of a buffer like phosphate buffer and an organic solvent like acetonitrile)[9]
-
Ropivacaine and 2,6-dimethylaniline reference standards
-
Appropriate vials for HPLC analysis
-
-
Methodology:
-
Prepare a series of ropivacaine solutions at the desired pH and store them under the intended experimental conditions (e.g., specific temperature and light exposure).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each solution.
-
Prepare calibration standards of ropivacaine and 2,6-dimethylaniline of known concentrations.
-
Set up the HPLC system with the appropriate column and mobile phase. The UV detector is typically set at a wavelength where both ropivacaine and its degradation product can be detected (e.g., 210-240 nm).
-
Inject the calibration standards to generate a standard curve for both ropivacaine and 2,6-dimethylaniline.
-
Inject the samples from the stability study.
-
Analyze the resulting chromatograms to determine the peak areas for ropivacaine and any degradation products.
-
Quantify the concentration of ropivacaine and 2,6-dimethylaniline in the samples by comparing their peak areas to the respective standard curves.
-
Plot the concentration of ropivacaine over time to assess its stability at that specific pH.
-
Mandatory Visualization
Caption: Mechanism of action of ropivacaine at the nerve cell membrane.
Caption: Experimental workflow for pH adjustment of ropivacaine solutions.
References
- 1. ojs.pum.edu.pl [ojs.pum.edu.pl]
- 2. Alkalinization and precipitation characteristics of 0.2% ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkalinisation of local anaesthetic solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. fresenius-kabi.com [fresenius-kabi.com]
- 5. pH adjustment of local anesthetic solutions with sodium bicarbonate: laboratory evaluation of alkalinization and precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 10. researchgate.net [researchgate.net]
- 11. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ropivacaine Mesylate Versus Bupivacaine: A Comparative Analysis of Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropivacaine and bupivacaine are long-acting amide local anesthetics widely used for regional anesthesia and pain management. While both effectively block nerve conduction, concerns regarding their potential neurotoxicity are paramount, particularly in the context of high concentrations or prolonged exposure. This guide provides an objective comparison of the neurotoxic profiles of ropivacaine and bupivacaine, supported by experimental data, to aid in informed decision-making in research and clinical settings. Generally, ropivacaine is considered to have a lower potential for central nervous system (CNS) and cardiovascular toxicity compared to bupivacaine.[1][2][3]
In Vitro Neurotoxicity
Cell-based assays are fundamental in elucidating the direct toxic effects of local anesthetics on neuronal cells. These studies consistently demonstrate that ropivacaine is less neurotoxic than bupivacaine.
Quantitative Data Summary: In Vitro Studies
| Parameter | Ropivacaine | Bupivacaine | Cell Type | Key Findings | Reference |
| IC50 (Growth Cone Collapse) | ~10-2.5 M | ~10-2.6 M | Chick Embryo Dorsal Root Ganglion Neurons | Ropivacaine is slightly less potent in inducing growth cone collapse. | [4] |
| Chondrocyte Viability (30 min exposure) | 94.4% ± 9.0% | 78% ± 12.6% | Human Articular Chondrocytes | Ropivacaine shows significantly less chondrotoxicity. | [5] |
| Cultured Chondrocyte Viability | 63.9% ± 19% | 37.4% ± 12% | Human Articular Chondrocytes | Ropivacaine demonstrates higher viability in cultured chondrocytes. | [5] |
Experimental Protocols
A representative experimental protocol for assessing in vitro neurotoxicity is the growth cone collapse assay.[4]
Protocol: Growth Cone Collapse Assay [4]
-
Cell Culture: Dorsal root ganglion neurons are isolated from chick embryos and cultured in a suitable medium supplemented with nerve growth factor (NGF) to promote neurite outgrowth.
-
Drug Exposure: Cultured neurons are exposed to varying concentrations of ropivacaine or bupivacaine for a defined period (e.g., 15 minutes).
-
Microscopic Examination: The morphology of the growth cones at the tip of the neurites is examined under a microscope. A collapsed growth cone is identified by its flattened and spread appearance.
-
Quantitative Analysis: The percentage of collapsed growth cones is determined for each drug concentration. The IC50 value, the concentration at which 50% of the growth cones collapse, is then calculated.
-
Reversibility Assessment: After drug exposure, the medium is replaced with fresh, drug-free medium, and the neurons are incubated for an extended period (e.g., 20 hours) to assess the reversibility of the growth cone collapse.
Experimental Workflow: In Vitro Neurotoxicity Assessment
Workflow for in vitro neurotoxicity testing.
In Vivo Neurotoxicity
Animal models provide crucial insights into the neurotoxic effects of local anesthetics in a complex physiological system. Studies involving intrathecal administration in rats and rabbits have consistently shown that ropivacaine has a wider safety margin than bupivacaine.
Quantitative Data Summary: In Vivo Studies
| Parameter | Ropivacaine | Bupivacaine | Animal Model | Key Findings | Reference |
| Histopathological Changes (Intrathecal) | Milder injury, limited to the posterior root in 1 of 6 rats at 0.48 μL·g⁻¹ of 6% solution. | Severe injury in the posterior root and posterior column in the 5% bupivacaine group. | Rat | Ropivacaine causes less severe histopathological damage to the spinal cord. | [6] |
| Vacuolation of Dorsal Funiculus (Intrathecal) | Less extensive vacuolation. | More extensive vacuolation. | Rabbit | Ropivacaine induces less vacuolation in the spinal cord white matter. | [7] |
| Systemic Toxicity (IV Infusion) | Higher dose tolerated before toxic manifestations. | Toxic manifestations occurred at significantly lower doses. | Rat | Ropivacaine has a lower systemic toxicity profile. | [8] |
Experimental Protocols
A common in vivo model to assess spinal neurotoxicity involves the intrathecal administration of local anesthetics to rats.[6]
Protocol: Rat Spinal Neurotoxicity Model [6]
-
Animal Preparation: Adult rats are anesthetized, and a catheter is inserted into the intrathecal space.
-
Drug Administration: A specific volume and concentration of ropivacaine or bupivacaine are administered through the catheter.
-
Behavioral Assessment: Post-administration, the animals are monitored for any neurological deficits, such as changes in walking behavior and sensory threshold.
-
Histopathological Examination: After a set period, the animals are euthanized, and the spinal cord, posterior and anterior roots, and cauda equina are collected for histological analysis. This involves examining tissue sections for signs of nerve injury, such as axonal degeneration and vacuolation.
-
Electron Microscopy: For a more detailed analysis of neuronal damage, electron microscopy can be used to visualize ultrastructural changes in the nerve fibers.
Mechanisms of Neurotoxicity and Signaling Pathways
The neurotoxicity of local anesthetics is a multifaceted process involving several cellular pathways.[9] While the exact mechanisms are still under investigation, evidence points to the involvement of mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of apoptotic pathways.[9][10]
Several signaling pathways have been implicated in local anesthetic-induced neurotoxicity, including the PI3K/Akt and MAPK pathways.[9] The PI3K/Akt pathway is generally considered a pro-survival pathway, and its activation can offer protection against neurotoxicity.[9] Conversely, components of the MAPK pathway can mediate apoptotic signals.
Signaling Pathway Implicated in Bupivacaine-Induced Neurotoxicity
References
- 1. europeanreview.org [europeanreview.org]
- 2. Bupivacaine, levobupivacaine and ropivacaine: are they clinically different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jvsmedicscorner.com [jvsmedicscorner.com]
- 4. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of ropivacaine and bupivacaine toxicity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrathecally administered ropivacaine is less neurotoxic than procaine, bupivacaine, and levobupivacaine in a rat spinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the neurotoxic effects on the spinal cord of tetracaine, lidocaine, bupivacaine, and ropivacaine administered intrathecally in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The comparative toxicity of ropivacaine and bupivacaine at equipotent doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A case of spinal nerve neurotoxicity with ropivacaine after combined spinal and epidural anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Regional Anesthesia: A Comparative Analysis of Novel Ropivacaine Mesylate Formulations
For Immediate Release
In the quest for enhanced postoperative pain management, researchers and drug development professionals are increasingly focusing on novel formulations of ropivacaine mesylate. These advanced drug delivery systems aim to prolong the anesthetic effect, improve safety profiles, and ultimately reduce the reliance on opioids. This guide provides an objective comparison of emerging this compound formulations, supported by experimental data, to inform and guide future research and development in regional anesthesia.
The core challenge with conventional ropivacaine is its relatively short duration of action, necessitating repeated administrations or continuous infusions for prolonged analgesia. To address this, novel formulations such as extended-release injectables, hydrogels, and microspheres have been developed. This guide will delve into the efficacy of these innovative approaches, comparing their performance based on key preclinical and clinical metrics.
Quantitative Comparison of Novel Ropivacaine Formulations
The following tables summarize the quantitative data from various studies to facilitate a clear comparison of the performance of different ropivacaine formulations.
Table 1: In Vivo Efficacy of Novel Ropivacaine Formulations in Animal Models
| Formulation | Animal Model | Key Efficacy Metric | Result | Standard Ropivacaine Control |
| Ropivacaine-loaded Hydrogel | Rat Sciatic Nerve Block | Duration of Sensory Block | ~13.66 hours[1] | 3.2 hours[1] |
| Duration of Motor Block | ~10.35 hours[1] | 2.24 hours[1] | ||
| Ropivacaine-loaded Chitosan Microspheres | Rat Sciatic Nerve Block | Duration of Analgesia | Significantly extended vs. control[2][3] | Not explicitly quantified in hours in the abstract |
| Combined Liposomal System | Mouse Subcutaneous Infiltration | Duration of Anesthesia | Up to 9 hours[4] | ~4 hours[4] |
Table 2: Pharmacokinetic Parameters of Novel Ropivacaine Formulations
| Formulation | Study Population | Tmax (Time to Peak Plasma Concentration) | Key Finding |
| CPL-01 (Extended-Release) | Humans (Abdominoplasty) | 13.0 ± 8.83 hours[5] | Predictable and consistent extended-release profile[6][7] |
| Multilamellar Vesicles (MVR) | Rats | Slower absorption compared to plain solution[8] | 10-fold longer half-life than plain ropivacaine[8] |
| Ropivacaine-loaded Chitosan Microspheres | Rats | Not specified | 4.27-fold greater AUC0-t compared to injection[3] |
Table 3: In Vitro Performance of Novel Ropivacaine Formulations
| Formulation | Assay | Key Metric | Result |
| Combined Liposomal System | In Vitro Release (Dialysis) | Release Duration | ~72 hours[4] |
| Ropivacaine-loaded Chitosan Microspheres | In Vitro Release | Release Profile | Biphasic: initial burst followed by sustained release[3] |
| Combined Liposomal System | Cell Viability (3T3 Fibroblasts) | Cytotoxicity | Significantly less toxic than plain ropivacaine[4] |
| Ropivacaine-loaded Hydrogel | Cell Viability | Cytotoxicity | Attenuated neurotoxicity of ropivacaine[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of key experimental protocols cited in the comparison.
Preparation of Ropivacaine-Loaded Chitosan Microspheres
This protocol is based on the emulsion cross-linking method.[2]
-
Preparation of Aqueous Phase: Dissolve 100 mg of chitosan in a 1% acetic acid solution. Disperse 40 mg of ropivacaine in the polymer solution.
-
Preparation of Oil Phase: Prepare a solution of 25 mL of liquid paraffin containing 1% Span 80 as an emulsifying agent.
-
Emulsification: Add the chitosan solution (aqueous phase) to the oil phase with constant stirring to form a water-in-oil emulsion.
-
Cross-linking: Slowly add a 20% glutaraldehyde solution to the emulsion system.
-
Solidification: Continue cross-linking for 4 hours until the microspheres are solidified.
-
Washing and Collection: Wash the microspheres with a suitable solvent (e.g., petroleum ether) to remove the oil and surfactant.
-
Drying: Freeze-dry the collected microspheres for storage.
In Vitro Ropivacaine Release Assay
This protocol utilizes a dialysis system to measure the in vitro release of ropivacaine from liposomal formulations.[4]
-
Apparatus Setup: Use a two-compartment dialysis system separated by a cellulose membrane (MWCO 12,000–14,000 Da).
-
Sample Preparation: Place 1 mL of the test sample (e.g., plain ropivacaine, liposomal ropivacaine) in the upper compartment.
-
Release Medium: Fill the lower compartment with 100 mL of 50 mM Hepes buffer (pH 7.4).
-
Incubation: Maintain the system at 25°C.
-
Sampling: At regular intervals, withdraw samples from the lower compartment.
-
Quantification: Determine the concentration of ropivacaine in the withdrawn samples using UV absorption at 260 nm.
Cell Viability Assay
This protocol describes the use of the CellTiter-Blue® Cell Viability Assay to assess the cytotoxicity of ropivacaine formulations.[9]
-
Cell Seeding: Seed 4,000 cells per well in a 96-well plate with 100 µL of supplemented medium and culture for 24 hours.
-
Treatment: Add 10 µL of ropivacaine or the novel formulation (diluted in DPBS) to the wells to achieve final concentrations ranging from 5 µM to 1000 µM. For drug-free controls, add an equivalent volume of DPBS.
-
Incubation: Expose the cells to the treatments for 24, 48, and 72 hours.
-
Assay: Add 20 µL of CellTiter-Blue® reagent to each well, shake for 10 seconds, and incubate for 2.5 hours.
-
Measurement: Measure the fluorescence with a fluorometer using a 544Ex/590Em filter set.
In Vivo Sciatic Nerve Block Model in Rats
This protocol is a standard method to evaluate the efficacy of local anesthetics.[10][11][12]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., 10% chloral hydrate, 3 mL/kg).
-
Surgical Exposure: Make a small skin incision over the thigh to expose the sciatic nerve.
-
Drug Administration: Carefully apply a defined volume (e.g., 200 µL) of the test formulation (e.g., ropivacaine solution, hydrogel, or microsphere suspension) perineurally.
-
Wound Closure: Suture the muscle fascia and skin incision.
-
Efficacy Assessment: At regular intervals post-administration, assess sensory and motor blockade using methods such as the hot plate test for thermal sensitivity or observation of paw withdrawal reflexes.
Visualizing the Science: Diagrams and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Primary mechanism of action of ropivacaine.
Caption: General experimental workflow for evaluating novel ropivacaine formulations.
Conclusion
The development of novel this compound formulations represents a significant advancement in postoperative pain management. Extended-release formulations like CPL-01, as well as hydrogel and microsphere-based delivery systems, have demonstrated the potential to prolong the duration of analgesia and improve the safety profile of ropivacaine. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Continued investigation and head-to-head clinical trials of these promising formulations are warranted to fully elucidate their comparative efficacy and establish their role in clinical practice, ultimately aiming to provide patients with safer and more effective non-opioid pain relief solutions.
References
- 1. Development and evaluation of a ropivacaine-loaded hydrogel for prolonged nerve blockade and local anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of novel biodegradable ropivacaine microspheres and evaluation of their efficacy in sciatic nerve block in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of novel biodegradable ropivacaine microspheres and evaluation of their efficacy in sciatic nerve block in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Encapsulation of ropivacaine in a combined (donor-acceptor, ionic-gradient) liposomal system promotes extended anesthesia time | PLOS One [journals.plos.org]
- 5. japanjournalofmedicine.com [japanjournalofmedicine.com]
- 6. Comparison of Pharmacokinetics of Long-Acting Local Analgesics: CPL-01, a Novel Extended-Release Ropivacaine, Demonstrates Consistent and Predictable Exposure Compared with Liposomal Bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biospace.com [biospace.com]
- 8. Formulation and evaluation of multilamellar vesicles ropivacaine in pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of lidocaine and ropivacaine on primary (SW480) and metastatic (SW620) colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Long-term effect of ropivacaine nanoparticles for sciatic nerve block on postoperative pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perineural Dexmedetomidine Added to Ropivacaine Causes a Dose-dependent Increase in the Duration of Thermal Antinociception in Sciatic Nerve Block in Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Purity Analysis of Ropivacaine: Capillary Electrophoresis vs. High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of ropivacaine, a widely used local anesthetic, is a critical quality attribute, as the S-enantiomer possesses the desired therapeutic effect while the R-enantiomer is associated with greater cardiotoxicity. Consequently, robust and reliable analytical methods for quantifying the enantiomeric excess are paramount in pharmaceutical development and quality control. This guide provides an objective comparison of two powerful techniques for this purpose: Capillary Electrophoresis (CE) and Chiral High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
Performance Comparison: Capillary Electrophoresis vs. Chiral HPLC
Capillary electrophoresis has emerged as a strong alternative to the more traditional chiral HPLC for the enantiomeric purity analysis of ropivacaine. Both techniques have demonstrated the ability to achieve the requisite sensitivity and resolution for this critical quality control test. A validated CE method can achieve a limit of quantitation of 0.1% for the enantiomeric impurity, a level that is also attainable with optimized chiral HPLC methods.[1][2][3][4] Studies directly comparing the two techniques for ropivacaine analysis have concluded that they do not yield significantly different results, indicating the viability of CE as a complementary or alternative method.[1]
While both methods are fit for purpose, they offer distinct advantages and disadvantages. CE is often lauded for its simplicity, rapid analysis times, automation, and lower operational costs due to reduced solvent and reagent consumption.[4] Conversely, HPLC is a well-established and widely available technique in pharmaceutical laboratories, often perceived as having higher reproducibility and lower detection limits in some applications.
The following table summarizes the key performance parameters for the enantiomeric purity analysis of ropivacaine using both capillary electrophoresis and chiral HPLC, based on published data.
| Performance Metric | Capillary Electrophoresis (CE) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Limit of Detection (LOD) | ~0.03% (as R-enantiomer) | ~0.03% (as R-enantiomer) |
| Limit of Quantitation (LOQ) | 0.1% (as R-enantiomer)[1][2][3] | 0.1% (as R-enantiomer)[4] |
| Analysis Time | < 15 minutes | 15 - 30 minutes |
| Solvent Consumption | Very Low | High |
| Method Development | Generally Faster | Can be more complex |
| Cost per Analysis | Low | Moderate |
Experimental Protocols
Detailed methodologies for both capillary electrophoresis and chiral HPLC are provided below to allow for a comprehensive understanding of the experimental setup and conditions required for the successful enantiomeric purity analysis of ropivacaine.
Capillary Electrophoresis Method
This protocol is based on a validated method for the enantiomeric purity testing of ropivacaine.
Instrumentation:
-
Capillary Electrophoresis System with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm)
Reagents:
-
Ropivacaine HCl reference standard and sample
-
Sodium phosphate, monobasic
-
Phosphoric acid
-
Sodium hydroxide
-
Methyl-β-cyclodextrin (chiral selector)[5]
-
Methanol
-
Purified water
Procedure:
-
Buffer Preparation (Background Electrolyte - BGE):
-
Prepare a 50 mM sodium phosphate buffer.
-
Adjust the pH to 2.5 with phosphoric acid.
-
Add methyl-β-cyclodextrin to the buffer at a concentration of 20 mM.
-
Filter the buffer through a 0.45 µm filter.
-
-
Sample Preparation:
-
Dissolve the ropivacaine HCl sample in purified water to a concentration of 1 mg/mL.
-
-
CE System and Capillary Conditioning:
-
Condition a new capillary by flushing with 1 M sodium hydroxide, followed by purified water, and finally with the BGE.
-
Between runs, rinse the capillary with 0.1 M sodium hydroxide, water, and BGE.
-
-
Electrophoretic Conditions:
-
Applied Voltage: 20 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at 210 nm
-
-
Data Analysis:
-
Identify the peaks for the S- and R-enantiomers of ropivacaine.
-
Calculate the percentage of the R-enantiomer relative to the total peak area of both enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a developed and validated method for the quantification of ropivacaine enantiomers.[4][6][7]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIRAL ART Amylose-SA, 250 x 4.6 mm, 5 µm)
Reagents:
-
Ropivacaine HCl reference standard and sample
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-Hexane, Ethanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v).
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the ropivacaine HCl sample in the mobile phase to a concentration of 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detection: UV at 263 nm
-
-
Data Analysis:
-
Identify the peaks for the S- and R-enantiomers of ropivacaine.
-
Calculate the percentage of the R-enantiomer relative to the total peak area of both enantiomers.
-
Visualizing the Workflow and Comparison
To further illustrate the processes and the key comparative aspects, the following diagrams are provided.
Conclusion
Both capillary electrophoresis and chiral high-performance liquid chromatography are highly capable and validated techniques for the enantiomeric purity analysis of ropivacaine. The choice between the two methods will often depend on the specific needs and resources of the laboratory.
Capillary Electrophoresis is an excellent choice for laboratories seeking a high-throughput, cost-effective, and environmentally friendly method with rapid method development capabilities. Its performance is comparable to HPLC for this specific application.
Chiral High-Performance Liquid Chromatography remains a robust and reliable option, particularly in environments where HPLC instrumentation and expertise are already well-established. Its proven reproducibility makes it a continued workhorse in the pharmaceutical industry.
Ultimately, the selection of the analytical technique should be based on a comprehensive evaluation of factors including available instrumentation, sample throughput requirements, cost considerations, and the specific regulatory landscape. For the enantiomeric purity analysis of ropivacaine, both CE and HPLC stand as validated and effective methodologies.
References
- 1. A chiral capillary electrophoresis method for ropivacaine hydrochloride in pharmaceutical formulations: validation and comparison with chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a capillary electrophoresis method for the enantiomeric purity testing of ropivacaine, a new local anaesthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.vu.nl [research.vu.nl]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Determination of the enantiomeric purity of S-ropivacaine by capillary electrophoresis with methyl-beta-cyclodextrin as chiral selector using conventional and complete filling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Chiral HPLC Method for Accurate Identification and Quantifi...: Ingenta Connect [ingentaconnect.com]
A Comparative Analysis of Ropivacaine Mesylate and Ropivacaine Hydrochloride in Clinical Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ropivacaine mesylate and ropivacaine hydrochloride, two salt forms of the long-acting amide local anesthetic ropivacaine. The focus is on their clinical performance, supported by experimental data, to inform research and drug development.
Executive Summary
Clinical evidence suggests that this compound is a safe and effective alternative to ropivacaine hydrochloride for epidural anesthesia and postoperative analgesia. A key comparative study found no significant differences between the two salt forms in terms of the onset, extent, and duration of sensory and motor blockade, as well as hemodynamic stability.[1] Both forms of ropivacaine are known for their favorable safety profile, particularly a reduced potential for central nervous system and cardiotoxicity compared to bupivacaine.[2] Ropivacaine primarily exerts its anesthetic effect by reversibly blocking sodium ion channels in nerve fibers.[2][3][4] Additionally, it has been shown to modulate inflammatory pathways, which may contribute to its analgesic properties.[5]
Clinical Efficacy: A Head-to-Head Comparison
A randomized controlled trial by Xu et al. (2004) directly compared the clinical effectiveness of this compound and ropivacaine hydrochloride in patients undergoing epidural anesthesia for intraperitoneal hysterectomy or hysteromyomectomy. The study concluded that there were no statistically significant differences in the primary endpoints.[1]
Table 1: Summary of Clinical Efficacy from a Comparative Study [1]
| Parameter | This compound | Ropivacaine Hydrochloride | Outcome |
| Onset of Sensory Block | Not specified | Not specified | No significant difference |
| Extent of Sensory Block | Not specified | Not specified | No significant difference |
| Duration of Sensory Block | Not specified | Not specified | No significant difference |
| Onset of Motor Block | Not specified | Not specified | No significant difference |
| Extent of Motor Block | Not specified | Not specified | No significant difference |
| Duration of Motor Block | Not specified | Not specified | No significant difference |
| Hemodynamic Stability | Stable | Stable | No significant difference |
| Adverse Events | None severe | None severe | No severe adverse events observed in either group |
While the study by Xu et al. did not report specific quantitative data in its abstract, other clinical trials provide typical values for ropivacaine hydrochloride in epidural anesthesia, which can be considered representative for both salt forms based on the comparative study's findings.
Table 2: Representative Clinical Data for Ropivacaine Hydrochloride in Epidural Anesthesia
| Parameter | Concentration | Dose | Onset of Action | Duration of Action |
| Surgical Anesthesia (Lumbar Epidural) | 0.5% | 75-150 mg | 15-30 minutes | 2-4 hours |
| 0.75% | 113-188 mg | 10-20 minutes | 3-5 hours | |
| Labor Analgesia (Lumbar Epidural) | 0.2% | 20-40 mg (bolus) | 10-15 minutes | 0.5-1.5 hours |
| Postoperative Pain Management (Epidural Infusion) | 0.2% | 12-28 mg/hr | N/A | Continuous |
Experimental Protocols
Comparative Clinical Trial of this compound vs. Ropivacaine Hydrochloride[1]
-
Study Design: A randomized, double-blind, controlled clinical trial.
-
Patient Population: Forty-four patients scheduled for intraperitoneal hysterectomy or hysteromyomectomy under epidural anesthesia.
-
Intervention:
-
Group 1 (Ropivacaine Hydrochloride): Received 15 ml of 7.5 mg/ml ropivacaine hydrochloride for anesthesia, followed by 2 mg/ml for postoperative analgesia.
-
Group 2 (this compound): Received 15 ml of 8.94 mg/ml this compound for anesthesia (equivalent molar dose to the hydrochloride group), followed by 2.374 mg/ml for postoperative analgesia.
-
-
Outcome Measures:
-
Onset, extent, and duration of sensory and motor blockade.
-
Hemodynamic stability (monitoring of blood pressure and heart rate).
-
Incidence of adverse events.
-
Mechanism of Action and Signaling Pathways
Ropivacaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal membrane.[2][3][4] By binding to the sodium channels, ropivacaine inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials in nerve fibers. This blockade prevents the transmission of pain signals.
Beyond its anesthetic effect, ropivacaine has been shown to possess anti-inflammatory properties. One of the proposed mechanisms involves the inhibition of the TRAF2/PI3K/Akt/NF-κB signaling pathway.[5] This pathway is crucial in the inflammatory response and the pathogenesis of neuropathic pain. By suppressing this cascade, ropivacaine can reduce the production of pro-inflammatory cytokines.[5]
Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical trial comparing two local anesthetic formulations, such as this compound and ropivacaine hydrochloride.
References
- 1. [Clinical effectiveness of this compound in epidural anesthesia and postoperative analgesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ropivacaine mitigates neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Ropivacaine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of ropivacaine, a widely used local anesthetic. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document outlines the performance characteristics of common analytical techniques, supported by experimental data from published studies, to aid researchers in choosing the most suitable method for their specific needs.
Performance Comparison of Analytical Methods
The quantification of ropivacaine in biological matrices and pharmaceutical formulations is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the nature of the sample.
Below is a summary of validation data from various studies, highlighting the key performance indicators for different analytical methods used in ropivacaine quantification.
Table 1: Comparison of HPLC-UV Methods for Ropivacaine Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Plasma | Bulk and Tablet Dosage Form | Biodegradable PLGA Microspheres |
| Linearity Range | up to 2000 ng/mL[1][2] | 10-50 mg/ml[3] | 0.025-40.0 µg/mL[4] |
| **Correlation Coefficient (R²) ** | 0.99[1] | 0.9999[5] | >0.999[4] |
| Limit of Quantification (LOQ) | 5 ng/mL[1][2] | Not Reported | Not Reported |
| Accuracy (% Recovery) | 98% (average)[1][2] | 99.1% - 101.2%[5] | -8.0% to 5.5% (inter-day)[4] |
| Precision (% RSD) | <10% (day-to-day)[1][2] | 1.0% (triplicate at 3 concentrations)[5] | <6.0% (inter-day)[4] |
| Internal Standard | Pentycaine[1][2] | Not Reported | Not Reported |
Table 2: Comparison of LC-MS/MS and other Methods for Ropivacaine Quantification
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | TOF ES-MS Method |
| Matrix | Human Serum | Cerebrospinal Fluid | Authentic and Spiked Human Plasma |
| Linearity Range | 1.0-200.0 ng/mL[6] | 0.2–2000 ng/mL[7] | 23.8–2380.0 ng mL−1[8] |
| Correlation Coefficient (R²) | Not Reported | Not Reported | ≥0.996[8] |
| Limit of Quantification (LOQ) | 1.0 ng/mL[6] | 0.2 ng/mL (Ropivacaine)[7] | Not Reported |
| Accuracy | 94.3% to 104.0%[6] | 87% to 107%[7] | 95.39%–102.75% (% Recovery)[8] |
| Precision (% RSD) | Not Reported | <11% (intraday), <7% (interday)[7] | 0.60% to 7.98% (intraday), <8.0% (interday)[8] |
| Internal Standard | Not Reported | Not Reported | Bupivacaine (as IS for Ropivacaine)[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of experimental protocols from selected studies.
HPLC-UV Method for Simultaneous Determination of Ropivacaine and Bupivacaine in Plasma[1][2]
-
Sample Preparation: A simple solid-phase extraction procedure was employed.
-
Chromatographic Conditions:
-
Detection: UV detection at 215 nm.[9]
RP-HPLC Method for Ropivacaine in Bulk and Tablet Dosage Form[10]
-
Sample Preparation:
-
Standard Stock Solution: A stock solution of ropivacaine was prepared in diluent.
-
Working Standard Solution: The stock solution was diluted to a final concentration of 100µg/ml.
-
Sample Stock Solution: 1ml of ropivacaine injection was diluted with methanol, sonicated, and then the volume was made up with diluent to a concentration of 1µg/ml.
-
-
Chromatographic Conditions:
-
Column: C18 (250 X 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile: Methanol: Water (40:30:30 v/v) with 0.1% TEA.
-
Flow Rate: 1.5 ml/min.
-
Detection: UV at 270 nm.
-
-
Validation: The method was validated as per ICH guidelines.
LC-MS/MS Method for Simultaneous Determination of Ropivacaine and other Local Anesthetics in Human Serum[6]
-
Sample Preparation: A rapid and simple sample preparation was developed.
-
Chromatographic Conditions: Liquid chromatography was used for separation.
-
Detection: Mass spectrometer was operated in the multiple reaction monitoring mode.
-
Calibration: An external calibration was used.
Cross-Validation Workflow
Cross-validation is a critical step to ensure that a new or modified analytical method provides results equivalent to an established reference method. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for ropivacaine quantification.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
The choice of an analytical method for ropivacaine quantification should be guided by the specific requirements of the study. HPLC-UV methods are robust and widely available, making them suitable for routine analysis and quality control of pharmaceutical formulations where high concentrations of the analyte are expected.[5][10] For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological matrices with low analyte concentrations, LC-MS/MS is the method of choice.[9][11][12] The validation data presented in this guide demonstrates that both techniques can provide accurate and precise results when properly validated. Researchers should carefully consider the linearity range, limit of quantification, and the complexity of the sample matrix when selecting the most appropriate method.
References
- 1. Simultaneous measurement of plasma ropivacaine and bupivacaine concentrations by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of ropivacaine, bupivacaine and dexamethasone in biodegradable PLGA microspheres by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arlok.com [arlok.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation [frontiersin.org]
Ropivacaine and Lidocaine: A Comparative Analysis of Efficacy and Duration of Action
In the landscape of local anesthetics, ropivacaine and lidocaine are two of the most frequently utilized agents, each with a distinct clinical profile. This guide provides a detailed comparison of their efficacy and duration of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Efficacy and Duration: A Quantitative Comparison
The clinical efficacy of a local anesthetic is primarily determined by its onset of action and the duration of sensory and motor blockade it provides. Ropivacaine, a long-acting amide local anesthetic, generally exhibits a slower onset of action but a significantly longer duration of anesthesia and analgesia compared to the more rapidly acting lidocaine.
Onset of Action
Clinical studies consistently demonstrate that lidocaine has a faster onset of anesthesia. In a prospective, randomized, double-blind study on digital nerve blocks, lidocaine 2% had a mean onset time of 1.3 minutes, while ropivacaine 0.75% had a mean onset time of 4.5 minutes.[1][2] Similarly, in intravenous regional anesthesia, the onset of sensory block was significantly delayed with ropivacaine compared to lidocaine (4.04 minutes vs. 3.08 minutes).[3]
Duration of Anesthesia and Analgesia
The most significant advantage of ropivacaine lies in its extended duration of action. The same digital nerve block study revealed a mean duration of postoperative anesthesia of 21.5 hours for ropivacaine, a stark contrast to the 2.4 hours provided by lidocaine.[1][2][4] This prolonged effect of ropivacaine also translates to a reduced need for postoperative analgesics.[1][2] In another study comparing the two for intravenous regional anesthesia, the time to the first request for analgesics was significantly prolonged in the ropivacaine group.[3]
The combination of ropivacaine and lidocaine has been explored to leverage the rapid onset of lidocaine and the long duration of ropivacaine. A study on sciatic nerve blocks showed that a mixture of 1% lidocaine and 0.75% ropivacaine resulted in a significantly faster onset of complete sensory and motor block (12 minutes) compared to ropivacaine alone (30-45 minutes), without compromising the duration of postoperative analgesia.[5]
Data Summary Tables
Table 1: Onset of Action of Ropivacaine vs. Lidocaine in Various Nerve Blocks
| Anesthetic | Concentration | Type of Block | Mean Onset of Anesthesia (minutes) |
| Ropivacaine | 0.75% | Digital Nerve Block | 4.5[1][2] |
| Lidocaine | 2% | Digital Nerve Block | 1.3[1][2] |
| Ropivacaine | 0.2% | Intravenous Regional Anesthesia (Sensory) | 4.04[3] |
| Lidocaine | 0.5% | Intravenous Regional Anesthesia (Sensory) | 3.08[3] |
| Ropivacaine (0.75%) + Lidocaine (1%) | - | Sciatic Nerve Block (Sensory) | 12[5] |
| Ropivacaine | 0.75% | Sciatic Nerve Block (Sensory) | 30-45[5] |
Table 2: Duration of Anesthesia and Analgesia of Ropivacaine vs. Lidocaine
| Anesthetic | Concentration | Type of Block | Mean Duration of Anesthesia (hours) | Mean Time to First Analgesic Request |
| Ropivacaine | 0.75% | Digital Nerve Block | 21.5[1][2][4] | Significantly longer than lidocaine[1][2] |
| Lidocaine | 2% | Digital Nerve Block | 2.4[1][2][4] | - |
| Ropivacaine | 0.2% | Intravenous Regional Anesthesia | Significantly prolonged sensory block recovery[3] | Significantly prolonged[3] |
| Lidocaine | 0.5% | Intravenous Regional Anesthesia | - | - |
Experimental Protocols
The data presented above is derived from rigorous clinical studies. Below are summaries of the methodologies employed in key experiments.
Digital Nerve Block Study[1][2]
-
Study Design: A prospective, randomized, double-blind study.
-
Participants: 70 adult patients undergoing immediate reconstruction for traumatic digital injuries.
-
Intervention: Patients were randomly assigned to one of two groups. Group A (n=35) received 2.5 ml of 0.75% ropivacaine, and Group B (n=35) received 2.5 ml of 2% lidocaine for digital anesthesia.
-
Outcome Measures: The primary outcomes measured were the onset time of anesthetic action, duration of anesthesia, and the time until the first postoperative requirement for pain medication.
Sciatic Nerve Block Study[5]
-
Study Design: A double-blind, randomized study.
-
Participants: 60 patients undergoing surgical operations on the extremities.
-
Intervention: Patients were divided into three equal groups (n=20). Group 1 received 5 ml of 0.75% ropivacaine. Group 2 received 10 ml of 0.75% ropivacaine. Group 3 received a mixture of 5 ml of 0.75% ropivacaine and 5 ml of 1% lidocaine. The sciatic nerve block was performed under ultrasonic guidance with an electric stimulator.
-
Outcome Measures: The primary endpoint was the time required for the development of a complete sensory block of the sciatic nerve. The duration of postoperative analgesia was also assessed.
Mechanism of Action: A Signaling Pathway Perspective
Both ropivacaine and lidocaine are amino-amide local anesthetics. Their primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[6][7][8] By binding to the intracellular portion of the sodium channel, they prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[6][8] This interruption of nerve impulse transmission results in a loss of sensation in the innervated area.
Beyond their direct effects on sodium channels, local anesthetics like ropivacaine and lidocaine have been shown to possess anti-inflammatory properties.[9] They can attenuate inflammatory signaling by interfering with pathways such as the phosphatidylinositide 3-kinase (PI3K)–Akt–nitric oxide pathway, which can reduce neutrophil adhesion and endothelial hyperpermeability.[9]
References
- 1. ropivacaine-versus-lidocaine-in-digital-nerve-blocks-a-prospective-study - Ask this paper | Bohrium [bohrium.com]
- 2. Ropivacaine versus lidocaine in digital nerve blocks: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apicareonline.com [apicareonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of the onset time of complete blockade of the sciatic nerve in the application of ropivacaine and its equal volumes mixture with lidocaine: a double-blind randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 9. Endothelial Barrier Protection by Local Anesthetics: Ropivacaine and Lidocaine Block Tumor Necrosis Factor-α–induced Endothelial Cell Src Activation - PMC [pmc.ncbi.nlm.nih.gov]
Ropivacaine Mesylate Exhibits a Superior Cardiovascular Safety Profile Compared to Bupivacaine
A comprehensive review of preclinical and clinical data demonstrates that ropivacaine mesylate has a significantly lower propensity for cardiotoxicity than bupivacaine. This difference is attributed to its unique physicochemical and stereoselective properties, resulting in a wider safety margin for ropivacaine in clinical applications.
Ropivacaine, a long-acting amide local anesthetic, has emerged as a safer alternative to bupivacaine, particularly concerning cardiovascular adverse events.[1][2][3][4] The reduced cardiotoxicity of ropivacaine is a key differentiator, making it a preferred choice in various regional anesthesia techniques. This comparison guide synthesizes experimental data from multiple studies to validate the reduced cardiotoxicity of ropivacaine compared to bupivacaine.
Executive Summary of Comparative Cardiotoxicity
| Parameter | Bupivacaine | Ropivacaine | Key Findings | Study Model |
| Lethal Dose (mmol) | 0.015 (0.012-0.019) | 0.032 (0.013-0.032) | Ropivacaine has a significantly higher lethal dose, indicating lower acute toxicity.[5] | Anesthetized Swine |
| Cardiotoxicity Potency Ratio (QRS doubling) | 2.1 | 1 | Bupivacaine is more than twice as potent in causing cardiotoxic effects on cardiac conduction.[5] | Anesthetized Swine |
| Cardiac Contractility Depression | Greater depression of LV pressure | Lesser depression of LV pressure | Bupivacaine produces a more significant negative inotropic effect.[2][6][7] | Isolated Guinea Pig Hearts |
| Atrioventricular (AV) Conduction Time | More pronounced prolongation | Less pronounced prolongation | Bupivacaine has a greater inhibitory effect on the cardiac conduction system.[8][9] | Isolated Guinea Pig Hearts |
| CNS Toxicity Threshold | Lower | Higher | Ropivacaine has a higher threshold for central nervous system toxicity, which often precedes cardiotoxicity.[2] | Animal Models |
| Maximum Tolerated Unbound Plasma Concentration (mg/L) | 0.3 | 0.6 | Human volunteers tolerated twice the plasma concentration of ropivacaine before experiencing signs of toxicity.[3] | Human Volunteers |
Unraveling the Mechanisms of Reduced Cardiotoxicity
The enhanced safety profile of ropivacaine is primarily attributed to two key factors: its stereoisomeric purity and lower lipophilicity.
Stereoselectivity: Ropivacaine is a pure S-(-)-enantiomer, whereas bupivacaine is a racemic mixture of S-(-) and R-(+)-enantiomers.[1][2] The R-(+)-enantiomer of bupivacaine is associated with a higher affinity for cardiac sodium channels and a slower dissociation rate, leading to more pronounced and persistent cardiotoxic effects.[2][9]
Physicochemical Properties: Ropivacaine is less lipophilic than bupivacaine.[4] This reduced lipophilicity results in a lower propensity to penetrate large myelinated motor fibers and, importantly, a decreased interaction with the cardiac sodium channels and mitochondrial membranes, which are key sites of local anesthetic-induced cardiotoxicity.[4][6][7]
The primary mechanism of local anesthetic cardiotoxicity involves the blockade of voltage-gated sodium channels in the heart, leading to conduction disturbances, arrhythmias, and myocardial depression.[10][11][12] Bupivacaine's higher affinity and slower dissociation from these channels contribute to its greater cardiotoxicity.[1] Additionally, local anesthetics can interfere with mitochondrial energy metabolism, further impairing cardiac function.[6][7][13]
Experimental Protocols
In Vivo Swine Model for Acute Cardiotoxicity Assessment
This experimental design aimed to determine and compare the lethal doses and electrocardiographic effects of ropivacaine and bupivacaine.[5]
Experimental Workflow:
Methodology:
-
Animal Model: Anesthetized swine were used as a validated model for cardiovascular studies.
-
Instrumentation: A catheter was placed in the left anterior descending coronary artery for direct drug administration to the heart. A precordial electrocardiograph was used to monitor cardiac electrical activity, specifically the QRS interval.
-
Drug Administration: The animals were randomly and blindly assigned to receive either bupivacaine or ropivacaine.
-
Dose Escalation: Increasing doses of the assigned local anesthetic were injected directly into the coronary artery. The initial doses were 0.375, 0.75, 1.5, 3.0, and 4.0 mg, followed by 1 mg increments until the animal's death.
-
Data Collection: The primary endpoints were the lethal dose of each drug and the change in the QRS interval duration at different doses.
Isolated Guinea Pig Heart (Langendorff) Model
This in vitro model allows for the direct assessment of the effects of drugs on the heart, independent of systemic influences.[8][9]
Methodology:
-
Heart Isolation: Guinea pig hearts were excised and mounted on a Langendorff apparatus.
-
Perfusion: The hearts were perfused with a physiological salt solution to maintain viability.
-
Drug Administration: Increasing concentrations of ropivacaine and bupivacaine were added to the perfusate.
-
Data Collection: Key parameters measured included heart rate (chronotropy), atrioventricular conduction time (dromotropy), left ventricular pressure (inotropy), and coronary flow.
Human Volunteer Study on CNS and Cardiovascular Effects
This study aimed to compare the central nervous and cardiovascular effects of intravenously infused ropivacaine and bupivacaine in healthy volunteers.[14]
Methodology:
-
Participants: Healthy male volunteers were enrolled in a randomized, double-blind study.
-
Infusion Protocol: Volunteers received an intravenous infusion of either ropivacaine or bupivacaine at a rate of 10 mg/min up to a maximum dose of 150 mg.
-
CNS Toxicity Monitoring: The infusion was stopped when volunteers reported definite but not severe symptoms of CNS toxicity (e.g., numbness of the mouth, lightheadedness, tinnitus).
-
Cardiovascular Monitoring: An electrocardiograph measured PR interval, QRS duration, and corrected QT interval. Echocardiography was used to measure left ventricular dimensions, from which stroke volume and ejection fraction were calculated.
Conclusion
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the electrocardiographic cardiotoxic effects of racemic bupivacaine, levobupivacaine, and ropivacaine in anesthetized swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cardiotoxicity of local anesthetics: the place of ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties [pubmed.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. [Mechanisms of the cardiac toxicity of bupivacaine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jptcp.com [jptcp.com]
- 12. Bupivacaine - Wikipedia [en.wikipedia.org]
- 13. The Possible Mechanisms Underlying Epinephrine Worsens Bupivacaine Induced Cardiac Toxicity - MedCrave online [medcraveonline.com]
- 14. jvsmedicscorner.com [jvsmedicscorner.com]
chiral separation of ropivacaine and bupivacaine enantiomers
An indispensable technique in pharmaceutical analysis and drug development is the chiral separation of enantiomers, particularly for local anesthetics like ropivacaine and bupivacaine. Due to their stereospecific interactions in the body, the separation and quantification of individual enantiomers are critical for ensuring therapeutic efficacy and patient safety. This guide provides a comparative overview of various analytical techniques for the , supported by experimental data and detailed protocols.
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a straightforward and cost-effective method for the enantioseparation of ropivacaine and bupivacaine.
Experimental Protocol:
A validated HPTLC method utilizes a chiral mobile phase additive for the separation of (R)- and (S)-enantiomers of both ropivacaine and bupivacaine.[1][2][3]
-
Stationary Phase: Normal HPTLC plates.
-
Mobile Phase: A mixture of acetonitrile, methanol, and water in a ratio of 16:1:3 (v/v/v).[1]
-
Chiral Selector: 0.25% chondroitin sulfate is added to the mobile phase as a chiral mobile phase additive (CMPA).[1]
-
Sample Preparation: A racemic mixture solution of 1 mg/mL is prepared in methanol.[1]
-
Application: The sample is applied to the HPTLC plate.
-
Development: The plate is developed in the mobile phase at a controlled temperature of 20 ± 2 °C and a pH of 6.5.[1]
-
Detection: Detection can be performed using a UV lamp or iodine vapor.[1]
Quantitative Data Summary:
| Analyte | Enantiomer | Rf Value | Linearity Range (µ g/spot ) | Detection Limit (µ g/spot ) |
| Ropivacaine | (R)-ropivacaine | 0.62 | 1.0 - 10.0 | < 0.6 |
| (S)-ropivacaine | 0.40 | 1.0 - 10.0 | < 0.6 | |
| Bupivacaine | (R)-bupivacaine | 0.60 | 1.0 - 10.0 | < 0.6 |
| (S)-bupivacaine | 0.42 | 1.0 - 10.0 | < 0.6 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and highly efficient technique for the chiral separation of local anesthetic enantiomers, employing various chiral stationary phases (CSPs).
Experimental Protocols:
Method 1: AGP-Based Chiral Stationary Phase
This method is suitable for the analysis of bupivacaine enantiomers in blood samples.[4]
-
Stationary Phase: α1-acid glycoprotein (AGP) chiral stationary phase.[4]
-
Mobile Phase: Not explicitly detailed in the abstract, but typically involves a buffered aqueous-organic mobile phase.
-
Sample Preparation: Involves the addition of an internal standard (diphenhydramine), basification of the blood sample, extraction with n-hexane, concentration of the extract, and reconstitution in 0.002 M phosphoric acid.[4]
-
Detection: Diode array detection at 220 nm.[4]
Method 2: Kromasil CHI-TBB Chiral Stationary Phase
This method was used to determine equilibrium and mass transfer parameters for the separation of bupivacaine enantiomers.[5]
-
Stationary Phase: 0,0´-bis[4-terc-butyl-benzoyl]-N,N´-diallyl-L-tartar diamide immobilized in silica (Kromasil CHI-TBB).[5]
-
Mobile Phase: Not explicitly detailed.
-
Detection: UV detection at 270 nm.[5]
-
Flow Rate: 3.0 mL/min.[5]
Method 3: CHIRAL ART Amylose-SA Stationary Phase
This normal phase chromatography method is designed for quantifying R&S enantiomers in ropivacaine pharmaceutical drugs.[6]
-
Stationary Phase: (3,5-dimethylphenylcarbamate) immobilized-type polysaccharide stationary phase (CHIRAL ART Amylose-SA).[6]
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (DEA) in a ratio of 70:30:0.3 (v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Temperature: 25 °C.[7]
Quantitative Data Summary:
| Method | Analyte | Enantiomer | Retention Time (min) | Resolution (Rs) | Linearity Range | Limit of Detection |
| AGP-CSP | Bupivacaine | R-(+)-bupivacaine | Not Specified | Baseline | 0.1 - 50 µg/ml | 15 ng/ml |
| S-(-)-bupivacaine | Not Specified | Baseline | 0.1 - 50 µg/ml | 15 ng/ml | ||
| Kromasil CHI-TBB | Bupivacaine | R-(+)-bupivacaine | Less-retained | Not Specified | Not Specified | Not Specified |
| S-(-)-bupivacaine | More-retained | Not Specified | Not Specified | Not Specified | ||
| CHIRAL ART Amylose-SA | Ropivacaine | Both enantiomers | Not Specified | Not Specified | 0.125 - 50 µg/mL | 0.4 µg/mL |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a powerful technique for chiral separations, offering high efficiency and low sample consumption. Various chiral selectors are employed to achieve enantiomeric resolution.
Experimental Protocols:
Method 1: Human Serum Albumin (HSA) as Chiral Selector
This partial-filling technique is used for the separation of bupivacaine enantiomers.[8][9]
-
Chiral Selector: Human Serum Albumin (HSA).[8]
-
Background Electrolyte: 50 mM Tris buffer at pH 8.[8]
-
Capillary Coating: Dynamic coating with 50 µM cetyltrimethylammonium bromide (CTAB) to reduce electro-osmotic flow.[8]
-
Separation Voltage: 25 kV.[8]
-
Temperature: 30 °C.[8]
-
Detection: UV detection at 220 nm.[8]
Method 2: Cyclodextrins as Chiral Selectors
Methyl-β-cyclodextrin is a commonly used chiral selector for the enantioseparation of ropivacaine.[10]
-
Chiral Selector: Methyl-β-cyclodextrin.[10]
-
Additional Details: Specific conditions such as buffer composition and concentration were not fully detailed in the provided search results.
Quantitative Data Summary:
| Method | Analyte | Performance Characteristics |
| HSA Partial-Filling | Bupivacaine | Complete enantioresolution achieved at high HSA concentration and plug length. Analysis time is less than 4 minutes.[8] |
| Cyclodextrin-based | Ropivacaine | A validated CE method showed a limit of quantitation of 0.1% for the enantiomeric impurity.[11] |
Experimental Workflow for Chiral Separation
The following diagram illustrates a general workflow for the using chromatographic or electrophoretic techniques.
Caption: General workflow for the chiral separation and analysis of local anesthetic enantiomers.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive | European Journal of Chemistry [eurjchem.com]
- 4. High-performance liquid chromatographic separation and nanogram quantitation of bupivacaine enantiomers in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A chiral capillary electrophoresis method for ropivacaine hydrochloride in pharmaceutical formulations: validation and comparison with chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ropivacaine Mesylate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of ropivacaine mesylate, ensuring the safety of personnel and adherence to regulatory standards. Ropivacaine, as a pharmaceutical compound, requires careful handling and disposal to prevent environmental contamination and potential harm.[1][2]
Hazard Profile and Regulatory Overview
Ropivacaine hydrochloride, a closely related salt, is classified as harmful if swallowed and poses a hazard to aquatic life, with long-lasting effects.[1] Therefore, its disposal is regulated to mitigate these risks. In the United States, the Environmental Protection Agency (EPA) governs pharmaceutical waste disposal under the Resource Conservation and Recovery Act (RCRA).[2][3] Additionally, state and local regulations, which may be more stringent, must always be followed.[2] It is imperative to manage this waste stream correctly to avoid environmental release.[4][5]
The following table summarizes the key hazard information for ropivacaine hydrochloride, which should be considered analogous for this compound in the context of disposal safety.
| Hazard Category | Classification | Corresponding Hazard Statement | Source |
| Acute Toxicity (Oral) | Acute 4 | H302: Harmful if swallowed | [1] |
| Eye Damage | Causes serious eye damage | H318: Causes serious eye damage | [6] |
| Aquatic Hazard (Acute) | Aquatic Acute 3 | H402: Harmful to aquatic life | [1] |
| Aquatic Hazard (Chronic) | Aquatic Chronic 3 | H412: Harmful to aquatic life with long lasting effects | [1] |
| Transport Information | UN Number | UN 2811: Toxic Solid, Organic, N.O.S. | [6] |
Experimental Protocols: Step-by-Step Disposal Procedures
Adherence to a standardized protocol is essential for the safe disposal of this compound waste. This includes unused or expired product, contaminated materials, and empty containers.
1. Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure appropriate PPE is worn. This minimizes the risk of exposure.
-
Gloves: Wear impervious chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or a face shield.[1][6]
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
2. Waste Segregation and Containerization
Proper segregation prevents accidental mixing of incompatible wastes and ensures correct disposal routing.
-
Original Containers: Whenever possible, leave waste chemicals in their original containers.
-
Waste Container: If transferring is necessary, use a suitable, sealable, and clearly labeled waste container. The container must be compatible with the chemical.
-
Labeling: Label the waste container clearly as "Hazardous Waste: this compound" (or as required by your institution's waste management plan). Include the accumulation start date.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself, as they may retain residue.[1]
3. Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuation: For large spills, evacuate all non-essential personnel from the affected area.[4]
-
Ventilation: Ensure the area is well-ventilated.[6]
-
Containment: Contain the source of the spill or leak if it is safe to do so.[4] Prevent the material from entering drains or waterways.[6]
-
Absorption: Absorb liquid spills with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomite.[4][7] For solid spills, carefully sweep or shovel the material, avoiding dust generation.[6]
-
Collection: Transfer the absorbed material and any contaminated items into a suitable, sealed container for disposal.[4][6]
-
Decontamination: Clean the spill area thoroughly.
4. Final Disposal
The final disposal method must comply with all federal, state, and local regulations.
-
Do Not Sewer: Never dispose of this compound down the drain or in the sewer system.[3][8] This practice is strongly discouraged and is banned for hazardous pharmaceuticals under EPA Subpart P.[3][9]
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste management company.
-
Incineration: The preferred method of disposal for pharmaceutical waste is typically high-temperature incineration at a permitted facility.[3][8]
-
Documentation: Maintain all records related to the generation, storage, and disposal of the hazardous waste as required by regulations.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. somersetpharma.com [somersetpharma.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. abmole.com [abmole.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Essential Safety and Logistical Information for Handling Ropivacaine Mesylate
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Ropivacaine mesylate. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The recommendations for handling this compound are summarized below.
| PPE Category | Recommended Equipment and Procedures | Standards and Specifications |
| Eye/Face Protection | Wear safety glasses or chemical safety goggles.[1][2] | Must meet standards such as EN166, ANSI Z87.1, or equivalent.[3] |
| If a splash hazard exists, a face shield must be worn in addition to safety glasses or goggles.[4] | ||
| Hand Protection | Wear protective gloves to prevent skin contact.[1][2][5] | Impervious gloves (e.g., Nitrile) are recommended for handling the drug product or for bulk processing operations.[3] Gloves must meet standards like EN374, ASTM F1001, or equivalent.[3] |
| Body Protection | Wear a laboratory coat and appropriate protective clothing to prevent skin exposure.[2][6][7] | Protective clothing should meet standards such as EN13982, ANSI 103, or equivalent for bulk processing.[3] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[2] | |
| If the Occupational Exposure Band (OEB) is exceeded, or if dust, mists, or aerosols are generated, wear an appropriate particulate respirator.[1][3][8] | A respirator with a P3 filter is recommended for mist formation.[1] Respirators must meet standards like EN140, EN143, ASTM F2704-10, or equivalent.[3] |
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: Work in a well-ventilated area.[1][6] Use local exhaust or general room ventilation to prevent vapor formation.[1] Process containment or other engineering controls should be used to maintain airborne levels within the acceptable exposure range.[3]
-
Emergency Equipment: Ensure emergency eye wash fountains and safety showers are readily available in the immediate vicinity of potential exposure.[1]
Safe Handling Procedures:
-
Avoid all personal contact, including the inhalation of dust or mists.[6][8]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][6]
-
Wash hands and other exposed areas thoroughly with soap and water after handling and before leaving the work area.[1][6]
-
Minimize the generation of dust.[1]
Accidental Release Measures:
-
Minor Spills: For dry material, use dry clean-up procedures such as sweeping or vacuuming to avoid generating dust.[6] Place the collected material into a suitable, closed container for disposal.[1][6]
-
Large Spills: Evacuate non-essential personnel from the affected area.[3] Cleanup operations should only be performed by trained personnel wearing appropriate PPE.[3] Contain the spill source if it is safe to do so.[3] For liquid spills, absorb with a non-combustible absorbent material.[3]
-
Prevent spillage from entering drains or public waters.[1][6]
Storage and Disposal:
-
Storage: Store in a well-ventilated place at room temperature.[1] Keep containers tightly closed when not in use.[1][6]
-
Disposal: Dispose of contents and containers at an approved waste disposal plant, following all local, state, and federal regulations.[1][9] Do not release into the environment.[1]
Experimental Protocols
Specific experimental protocols for determining PPE breakthrough times or permeation rates for this compound are not detailed in publicly available safety documents. The selection of PPE is based on the substance's hazard profile as determined by safety assessments and outlined in the Safety Data Sheet (SDS). Laboratories should perform their own risk assessments to select the appropriate PPE for their specific procedures.[4]
Safety and Handling Workflow
The following diagram illustrates the logical workflow for ensuring safety when handling this compound, from initial assessment to final disposal.
References
- 1. moehs.com [moehs.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. astrazeneca.com.au [astrazeneca.com.au]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. esf.edu [esf.edu]
- 8. somersetpharma.com [somersetpharma.com]
- 9. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
